molecular formula C6H11NO2S B3335286 (Butane-2-sulfonyl)-acetonitrile CAS No. 1153970-76-3

(Butane-2-sulfonyl)-acetonitrile

Cat. No.: B3335286
CAS No.: 1153970-76-3
M. Wt: 161.22
InChI Key: FGYQFNPEDZZDHE-UHFFFAOYSA-N
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Description

(Butane-2-sulfonyl)-acetonitrile (CAS 1153970-76-3) is a chemical building block of interest in organic synthesis and medicinal chemistry. This compound features both a sulfonyl group and a reactive nitrile moiety, making it a versatile intermediate for constructing more complex molecules. The sulfonyl group is a key functionality in the synthesis of sulfonamides, which are crucial scaffolds in the development of various bioactive compounds, including enzyme inhibitors and potential therapeutic agents . As a Michael acceptor precursor, derivatives of this compound class can be designed to interact with biological targets, a mechanism leveraged in several protease inhibitors and anti-inflammatory drugs . The specific research applications and biological activity of this compound are subject to ongoing investigation, and researchers are encouraged to explore its full potential. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butan-2-ylsulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-3-6(2)10(8,9)5-4-7/h6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYQFNPEDZZDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656114
Record name (Butane-2-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153970-76-3
Record name (Butane-2-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (Butane-2-sulfonyl)-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a viable synthetic pathway for (butane-2-sulfonyl)-acetonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the S-alkylation of 2-butanethiol followed by the oxidation of the resulting thioether to the target sulfone. This guide details the experimental protocols, presents key data in a structured format, and includes a visual representation of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence:

  • Step 1: S-Alkylation of 2-Butanethiol. This initial step involves the nucleophilic substitution reaction between 2-butanethiol and chloroacetonitrile to yield the intermediate, 2-(sec-butylthio)acetonitrile. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby activating it as a nucleophile.

  • Step 2: Oxidation of 2-(sec-butylthio)acetonitrile. The thioether intermediate is subsequently oxidized to the corresponding sulfone, this compound. This transformation is commonly accomplished using a robust oxidizing agent such as hydrogen peroxide, often in the presence of a catalyst.

The overall synthetic scheme is depicted below:

Synthesis_Pathway cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Oxidation 2-Butanethiol 2-Butanethiol Intermediate 2-(sec-butylthio)acetonitrile 2-Butanethiol->Intermediate Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent1 Solvent (e.g., Acetone) Solvent1->Intermediate Final_Product This compound Intermediate->Final_Product Oxidant Oxidant (e.g., H2O2) Oxidant->Final_Product Solvent2 Solvent (e.g., Acetic Acid) Solvent2->Final_Product

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

This procedure is adapted from general methods for the S-alkylation of thiols.[1][2]

Materials:

  • 2-Butanethiol

  • Chloroacetonitrile

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.2 equivalents) in anhydrous acetone, add 2-butanethiol (1.0 equivalent) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes to facilitate the formation of the thiolate salt.

  • Add chloroacetonitrile (1.05 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(sec-butylthio)acetonitrile.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

This protocol is based on established procedures for the oxidation of thioethers to sulfones using hydrogen peroxide.[3][4][5][6][7]

Materials:

  • 2-(sec-butylthio)acetonitrile

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

  • Sodium tungstate dihydrate (catalyst, optional)

  • Ethyl acetate

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(sec-butylthio)acetonitrile (1.0 equivalent) in acetic acid.

  • Optionally, add a catalytic amount of sodium tungstate dihydrate.

  • Cool the mixture in an ice bath and add 30% hydrogen peroxide (2.2 - 3.0 equivalents) dropwise, maintaining the internal temperature below 20-25 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the oxidation is complete (monitor by TLC or GC). Gentle heating may be required to drive the reaction to completion.

  • Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous sodium sulfite solution until a negative test is obtained with peroxide test strips.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the combined organic extracts sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
2-ButanethiolC₄H₁₀S90.19Starting Material
ChloroacetonitrileC₂H₂ClN75.50Reagent
Potassium CarbonateK₂CO₃138.21Base
2-(sec-butylthio)acetonitrileC₆H₁₁NS129.22Intermediate
Hydrogen Peroxide (30%)H₂O₂34.01Oxidizing Agent
This compoundC₆H₁₁NO₂S161.22Final Product

Table 2: Typical Reaction Parameters and Expected Outcomes

StepReaction TypeSolventTemperatureReaction TimeTypical Yield
1S-AlkylationAcetoneReflux4-12 hours70-90%
2OxidationAcetic Acid0 °C to 50 °C2-8 hours75-95%

Note: Yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental workflow, from the initial setup to the final product characterization.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup and Purification cluster_analysis Analysis Setup Assemble and dry glassware Inert_Atmosphere Establish inert atmosphere Setup->Inert_Atmosphere Reagent_Prep Prepare reagent solutions Inert_Atmosphere->Reagent_Prep Alkylation Perform S-alkylation of 2-butanethiol Reagent_Prep->Alkylation Oxidation Perform oxidation of thioether Alkylation->Oxidation Quench Quench reaction Oxidation->Quench Extraction Perform aqueous workup and extraction Quench->Extraction Drying Dry organic phase Extraction->Drying Concentration Remove solvent under reduced pressure Drying->Concentration Purification Purify crude product (distillation/chromatography/recrystallization) Concentration->Purification Characterization Characterize final product (NMR, IR, MS, etc.) Purification->Characterization Purity Determine purity (GC, HPLC, Elemental Analysis) Characterization->Purity

Figure 2: Experimental workflow for the synthesis of this compound.

Disclaimer: This guide is intended for informational purposes for qualified researchers. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The hazards of all chemicals used should be fully understood before commencing any experimental work.

References

An In-depth Technical Guide to (Butane-2-sulfonyl)-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Butane-2-sulfonyl)-acetonitrile is a nitrile compound containing a sulfonyl group, suggesting its potential utility as a reactive intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, including its structure and predicted physicochemical characteristics. Due to the limited availability of direct experimental data for this specific compound, this document also presents general experimental protocols for the synthesis and characterization of analogous alkylsulfonylacetonitriles. Furthermore, it explores the potential reactivity and biological significance of this class of compounds, offering a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

This compound, with the chemical formula C₆H₁₁NO₂S, belongs to the class of α-sulfonyl nitriles. This class of compounds is of significant interest in organic synthesis due to the electron-withdrawing nature of both the sulfonyl and nitrile groups, which activates the adjacent methylene protons. This activation facilitates a variety of carbon-carbon bond-forming reactions, making them valuable building blocks for more complex molecules. The sulfonyl moiety can also serve as a leaving group or participate in rearrangements, further expanding their synthetic utility. This guide aims to consolidate the known information on this compound and to provide a practical framework for its synthesis and potential applications based on the chemistry of related compounds.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁NO₂S-
Molecular Weight 161.22 g/mol [3]
CAS Number 1153970-76-3-
InChI Key FGYQFNPEDZZDHE-UHFFFAOYSA-N[3]
Predicted Boiling Point Not available-
Predicted Melting Point Not available-
Predicted Solubility Soluble in polar organic solvents-
Predicted LogP 0.6[2]

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has not been reported in the literature. However, the expected spectral characteristics can be inferred from the analysis of similar structures.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl and methyl groups of the sec-butyl moiety, as well as a characteristic singlet for the methylene protons adjacent to the sulfonyl and nitrile groups.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the sec-butyl group, the methylene carbon, and the nitrile carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2250 cm⁻¹) and the S=O stretches of the sulfonyl group (in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of functional groups. Predicted collision cross-section data for the analogous 2-(butane-1-sulfonyl)acetonitrile suggests that various adducts could be observed.[2]

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general and robust method for the preparation of alkyl sulfones involves the reaction of an appropriate alkyl halide with a sulfite salt, followed by reaction with a cyanide source.

Synthesis of this compound

This proposed two-step synthesis is based on well-established methodologies for the formation of sulfones and the introduction of a nitrile group.[4][5]

Step 1: Synthesis of Sodium Butane-2-sulfinate from 2-Bromobutane

  • Materials: 2-Bromobutane, sodium sulfite (Na₂SO₃), water, ethanol, phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite in a mixture of water and ethanol.

    • Add 2-bromobutane and a catalytic amount of tetrabutylammonium bromide to the flask.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted 2-bromobutane.

    • The aqueous solution containing sodium butane-2-sulfinate can be used directly in the next step or the product can be isolated by evaporation of the water.

Step 2: Synthesis of this compound from Sodium Butane-2-sulfinate

  • Materials: Sodium butane-2-sulfinate, chloroacetonitrile, a polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • Dissolve the sodium butane-2-sulfinate in a suitable polar aprotic solvent in a round-bottom flask.

    • Add chloroacetonitrile dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

    • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Diagram 1: Proposed Synthetic Pathway for this compound

G cluster_step1 Step 1: Sulfinate Formation cluster_step2 Step 2: Nitrile Installation 2-Bromobutane 2-Bromobutane Sodium_butane_2_sulfinate Sodium_butane_2_sulfinate 2-Bromobutane->Sodium_butane_2_sulfinate Na2SO3, H2O/EtOH, PTC, Reflux Na2SO3 Na2SO3 Product This compound Sodium_butane_2_sulfinate->Product Chloroacetonitrile, DMF Chloroacetonitrile Chloroacetonitrile

Caption: Proposed two-step synthesis of this compound.

Characterization Workflow

A general workflow for the characterization of the synthesized this compound is outlined below.

Diagram 2: Characterization Workflow

G Crude_Product Crude Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Structural_Analysis Structural Analysis Pure_Product->Structural_Analysis Purity_Analysis Purity Analysis Pure_Product->Purity_Analysis NMR 1H & 13C NMR Structural_Analysis->NMR IR Infrared Spectroscopy Structural_Analysis->IR MS Mass Spectrometry Structural_Analysis->MS HPLC HPLC Purity_Analysis->HPLC Elemental_Analysis Elemental Analysis Purity_Analysis->Elemental_Analysis

Caption: General workflow for the purification and characterization of the target compound.

Reactivity and Potential Applications

The presence of both a sulfonyl and a nitrile group on the same carbon atom makes this compound a versatile synthetic intermediate.

  • Acidity of α-Protons: The methylene protons are acidic and can be readily deprotonated by a suitable base to form a stabilized carbanion. This carbanion can then participate in various nucleophilic reactions.

  • Julia-Kocienski Olefination: Sulfonylacetonitriles can potentially be used in variations of the Julia-Kocienski olefination reaction to form α,β-unsaturated nitriles, which are valuable precursors for many functional groups.[6][7][8][9]

  • Nucleophilic Substitution: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions under certain conditions.

Biological Activity

While there is no specific information on the biological activity of this compound, the sulfone functional group is present in a number of biologically active compounds.[10] For instance, certain sulfone-containing molecules exhibit antibacterial, antifungal, and anti-inflammatory properties.[10] The nitrile group is also a common feature in many pharmaceuticals. Therefore, this compound could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. Further research is required to explore the biological profile of this compound.

Conclusion

This compound is a chemical entity with significant potential as a building block in organic synthesis. Although specific experimental data for this compound is currently scarce, this guide provides a solid foundation based on its chemical structure and the known chemistry of related α-sulfonyl nitriles. The proposed synthetic and characterization protocols offer a practical starting point for researchers interested in exploring the chemistry and potential applications of this and similar molecules. Further investigation into its physicochemical properties, reactivity, and biological activity is warranted to fully elucidate its potential in drug discovery and materials science.

References

An In-Depth Technical Guide to (Butane-2-sulfonyl)-acetonitrile (CAS 1153970-76-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on (Butane-2-sulfonyl)-acetonitrile (CAS 1153970-76-3) is limited. This guide provides a comprehensive overview based on available data for this compound and structurally related sulfonyl acetonitriles. The experimental protocols and potential biological activities described herein are based on established methodologies for similar compounds and should be considered illustrative.

Introduction

This compound is a chemical compound containing a sulfonyl group and a nitrile group. The sulfonyl functional group is a known pharmacophore, and its presence in various molecules has been associated with a wide range of biological activities. The acetonitrile moiety can also participate in various chemical reactions, making this compound a potentially useful building block in medicinal chemistry and drug discovery. This document aims to provide a detailed technical overview of this compound, including its chemical properties, potential synthetic routes, and hypothetical biological applications based on the broader class of sulfonyl-containing molecules.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1153970-76-3-
Molecular Formula C6H11NO2SCymitQuimica[1]
Molecular Weight 161.22 g/mol CymitQuimica[1]
InChI Key FGYQFNPEDZZDHE-UHFFFAOYSA-NCymitQuimica[1]
Appearance Not specified (likely a solid or oil)General knowledge
Solubility Expected to be soluble in organic solventsGeneral knowledge

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not available in the cited literature, a plausible synthetic route can be proposed based on established methods for the synthesis of analogous sulfonyl acetonitriles. A common approach involves the oxidation of a corresponding thioether.

Hypothetical Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general method for the preparation of ethylsulfonyl acetonitrile.

Reaction Scheme:

Materials:

  • (Butane-2-ylthio)acetonitrile (starting material)

  • Acetic acid (solvent)

  • Hydrogen peroxide (30% aqueous solution, oxidant)

  • Sodium tungstate dihydrate (catalyst)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of (Butane-2-ylthio)acetonitrile (1 equivalent) in acetic acid, add a catalytic amount of sodium tungstate dihydrate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add hydrogen peroxide (2.2 equivalents) dropwise, maintaining the internal temperature below 20°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Note: This is a hypothetical protocol and would require optimization and validation.

Potential Biological Activity and Applications in Drug Development

The sulfonyl moiety is a key feature in many marketed drugs and investigational compounds, imparting a range of pharmacological activities. While no specific biological data for this compound has been reported, compounds with similar sulfonyl acetonitrile scaffolds have been explored for various therapeutic applications.

As an Intermediate in the Synthesis of Bioactive Molecules

Sulfonyl acetonitriles are valuable intermediates in organic synthesis. The acidic nature of the methylene protons adjacent to the sulfonyl and nitrile groups allows for facile deprotonation and subsequent alkylation or condensation reactions, enabling the construction of more complex molecular architectures.

Potential as an Antibacterial Agent

The sulfonamide class of drugs represents one of the oldest and most important groups of antibacterial agents. It is plausible that sulfonyl-containing compounds like this compound could exhibit antibacterial properties. Further investigation into its minimum inhibitory concentrations (MICs) against various bacterial strains would be necessary to validate this hypothesis.

Potential in Oncology

The sulfonyl group is present in a number of anti-cancer drugs. The biological activity of novel aryl-urea derivatives has been shown to be impacted by the presence of a sulfonyl group, with some compounds exhibiting significant anti-cancer effects. Therefore, this compound could serve as a scaffold for the development of novel anti-cancer agents.

Signaling Pathway and Workflow Diagrams

As there is no specific information on the mechanism of action or signaling pathways affected by this compound, a generalized workflow for screening its potential biological activity is presented below. This workflow outlines a logical progression from initial synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_moa Mechanism of Action Studies start Starting Materials ((Butane-2-ylthio)acetonitrile) oxidation Oxidation Reaction start->oxidation purification Column Chromatography oxidation->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., MIC, IC50) characterization->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity) in_vitro->cell_based hit_id Hit Identification cell_based->hit_id target_id Target Identification hit_id->target_id pathway Signaling Pathway Analysis target_id->pathway

References

In-Depth Technical Guide: Molecular Structure and Conformation of (Butane-2-sulfonyl)-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Butane-2-sulfonyl)-acetonitrile, with the chemical formula C₆H₁₁NO₂S, is an organic molecule featuring a chiral center at the second carbon of the butane group, attached to a sulfonylacetonitrile moiety.[1] The presence of the electron-withdrawing sulfonyl and cyano groups is expected to influence the molecule's chemical reactivity and physical properties. Understanding its three-dimensional structure and conformational preferences is crucial for applications in medicinal chemistry and materials science, as these factors govern molecular interactions and biological activity.

Predicted Molecular Structure and Key Features

The molecule consists of a secondary butyl group where the second carbon atom is bonded to the sulfur atom of a sulfonyl group. The sulfonyl group is also bonded to a methylene group, which in turn is bonded to a nitrile group. The N≡C−C skeleton of the acetonitrile portion is linear.[2] The sulfonyl group has a tetrahedral geometry around the sulfur atom. The butane chain can adopt various conformations due to rotation around its carbon-carbon single bonds.

Conformational Analysis

The conformational landscape of this compound is primarily determined by the rotation around the C-S bond and the C-C bonds within the sec-butyl group. By analogy with the well-studied conformational analysis of butane, we can predict the existence of several staggered and eclipsed conformers.[3][4][5][6] The most stable conformations will minimize steric hindrance between the bulky groups.

The key rotations to consider are:

  • Rotation around the C2-S bond: This will determine the relative orientation of the acetonitrile group and the ethyl and methyl substituents on the chiral carbon.

  • Rotation around the C2-C3 bond of the butane chain: This will result in gauche and anti conformations of the methyl groups, similar to butane.[3][5][7]

The relative energies of these conformers will be influenced by steric interactions (van der Waals repulsion) between the acetonitrile group, the sulfonyl oxygens, and the alkyl groups.

Hypothetical Conformational Energy Profile

Based on the principles of steric hindrance, we can postulate a set of stable conformers and their relative energies. The "anti" conformation, where the largest groups are positioned farthest apart, is expected to be the most stable.[3][5] Gauche interactions, where bulky groups are in proximity, will increase the energy of the conformer.[3]

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C1-C2-S-Cα)Dihedral Angle (C3-C2-C1-H)Postulated Relative Energy (kcal/mol)Key Interactions
Anti-Anti180°180°0 (most stable)Minimal steric hindrance.
Anti-Gauche180°60°~0.9Gauche interaction between methyl groups.
Gauche-Anti60°180°~1.2Gauche interaction between sulfonyl and methyl group.
Gauche-Gauche60°60°~2.1Combined gauche interactions.

Note: This table is a hypothetical representation and requires experimental or computational validation.

Proposed Experimental Protocols for Structural and Conformational Analysis

To elucidate the precise molecular structure and conformational preferences of this compound, a combination of spectroscopic and computational methods would be required.

Synthesis

The synthesis of this compound would likely involve a nucleophilic substitution reaction (SN2 mechanism), where a butane-2-thiol is first oxidized to the corresponding sulfinate, which then reacts with chloroacetonitrile.[8] Alternatively, a reaction between sodium butane-2-sulfinate and chloroacetonitrile could be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the molecule. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about through-space proximities of protons, helping to identify the predominant conformation in solution.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups, such as the C≡N stretch of the nitrile (around 2250 cm⁻¹) and the S=O stretches of the sulfonyl group (around 1350 and 1150 cm⁻¹).[9]

  • Rotational Spectroscopy: For a definitive gas-phase structure and conformational analysis, high-resolution rotational spectroscopy is a powerful tool.[10][11] By analyzing the rotational spectra of the parent molecule and its isotopologues, precise bond lengths, bond angles, and dihedral angles can be determined for the most stable conformers.

X-ray Crystallography

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide an unambiguous determination of its solid-state molecular structure and packing.

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, would be invaluable for mapping the potential energy surface of the molecule. These calculations can predict the geometries and relative energies of different conformers, providing a theoretical framework to interpret the experimental data.

Visualizations

Hypothetical Conformational Isomers

The following diagram illustrates the potential staggered conformers arising from rotation around the C2-S bond.

cluster_0 Rotation around C2-S Bond A Anti Conformer (Lowest Energy) B Gauche Conformer 1 A->B 60° Rotation C Gauche Conformer 2 A->C -60° Rotation

Hypothetical major conformers of this compound.
Proposed Experimental and Computational Workflow

The diagram below outlines a comprehensive workflow for the structural and conformational characterization of this compound.

synthesis Synthesis and Purification nmr NMR Spectroscopy (Connectivity, Solution Conformation) synthesis->nmr ir IR Spectroscopy (Functional Groups) synthesis->ir rotational Rotational Spectroscopy (Gas-Phase Structure) synthesis->rotational xray X-ray Crystallography (Solid-State Structure) synthesis->xray analysis Data Analysis and Structural Determination nmr->analysis ir->analysis rotational->analysis xray->analysis comp Computational Chemistry (Potential Energy Surface, Theoretical Spectra) comp->analysis

Proposed workflow for structural and conformational analysis.

Conclusion

While specific experimental data for this compound is currently lacking, a robust theoretical and experimental framework can be established based on the principles of conformational analysis and modern analytical techniques. The interplay of steric and electronic effects of the sec-butyl, sulfonyl, and acetonitrile groups will dictate the molecule's preferred three-dimensional structure. The proposed workflow provides a clear roadmap for future research to fully characterize this molecule, which may hold potential in various fields of chemistry.

References

An In-depth Technical Guide on the Reactivity and Stability of (Butane-2-sulfonyl)-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Butane-2-sulfonyl)-acetonitrile , a bifunctional molecule incorporating both a sulfonyl group and a nitrile moiety, presents a unique scaffold for chemical exploration and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available data on its reactivity and stability, drawing from the broader class of β-ketosulfones and alkylsulfonylacetonitriles to infer its chemical behavior. Detailed experimental protocols for its synthesis and analysis, alongside visualizations of key chemical transformations, are presented to aid researchers in its practical application.

Core Chemical Properties

This compound possesses the molecular formula C₆H₁₁NO₂S and a molecular weight of 161.22 g/mol .[1] The presence of the electron-withdrawing sulfonyl and nitrile groups significantly influences the acidity of the α-carbon, making it a versatile precursor for various chemical transformations.

PropertyValueReference
Molecular Formula C₆H₁₁NO₂S[1]
Molecular Weight 161.22 g/mol [1]
CAS Number 1153970-76-3[1]

Reactivity Profile

The reactivity of this compound is primarily centered around the acidic α-carbon, the electrophilic carbon of the nitrile group, and the potential for reactions involving the sulfonyl group.

Reactions at the α-Carbon

The methylene group flanked by the sulfonyl and nitrile functionalities exhibits enhanced acidity, readily undergoing deprotonation to form a stabilized carbanion. This nucleophilic intermediate can participate in a variety of carbon-carbon bond-forming reactions.

  • Michael Addition: As a class, β-ketosulfones are known to act as Michael donors. The carbanion of this compound is expected to react with α,β-unsaturated compounds in a Michael addition fashion, forming a new carbon-carbon bond. This reaction is a powerful tool for the construction of more complex molecular architectures.[2]

  • Alkylation: The nucleophilic α-carbon can be alkylated using various electrophiles, such as alkyl halides. This allows for the introduction of diverse substituents at this position, further expanding the synthetic utility of the molecule.

Reactions of the Nitrile Group

The nitrile group offers another site for chemical modification, primarily through nucleophilic addition to the electrophilic carbon atom.

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate.[3] The rate of hydrolysis is dependent on pH and temperature.

  • Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a route to amino compounds from the sulfonylacetonitrile scaffold.

Reactions Involving the Sulfonyl Group

The sulfonyl group is generally stable but can undergo specific transformations.

  • Reduction: The sulfonyl group is resistant to many reducing agents. However, strong reagents or specific catalytic systems may be employed for its reduction. More commonly, the adjacent carbonyl group in β-ketosulfones is selectively reduced to a hydroxyl group to form β-hydroxy sulfones.[4]

  • Desulfonylation: Reductive desulfonylation can be achieved under specific conditions, effectively removing the sulfonyl group and providing access to compounds without the sulfone moiety.[5]

Stability Studies

Thermal Stability

Acyclic aliphatic sulfones generally exhibit high thermal stability, with decomposition onsets reported to be above 350 °C.[6] The thermal degradation of polysulfones has been shown to produce sulfur dioxide, olefins, alkanes, water, and hydrogen.[7] It is anticipated that this compound would display similar thermal behavior, being stable under typical laboratory conditions but susceptible to decomposition at elevated temperatures. The decomposition of aliphatic polyesters, which share some structural similarities, begins around 275°C.[8]

Hydrolytic Stability

The stability of this compound in aqueous media will be pH-dependent. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[3] The rate of hydrolysis is expected to follow pseudo-first-order kinetics when the concentration of the acid or base is in large excess.[9] The sulfonyl group itself is generally stable to hydrolysis.

Photochemical Stability

Arylazo sulfones are known to be photochemically active, generating radicals upon exposure to visible light.[9] While aliphatic sulfones are generally more photochemically stable, the presence of the activating nitrile group in this compound might influence its photochemical behavior. Studies on the photochemistry of benzylic sulfonyl compounds indicate cleavage of the C-S bond upon photolysis.[10]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, general methods for the synthesis of β-ketosulfones can be adapted.

General Synthesis of β-Ketosulfones from Ketones

One practical method involves the reaction of a ketone with a sulfonyl iodide in the presence of a base.[11]

Materials:

  • Ketone (e.g., 3-pentanone as a proxy for the butan-2-one moiety)

  • Iodine

  • Sodium sulfite

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetonitrile)

Procedure:

  • Preparation of Sulfonyl Iodide: In a round-bottom flask, dissolve sodium sulfite in water and add iodine. Stir the mixture until the iodine dissolves completely. This generates the sulfonyl iodide in situ.

  • Enolate Formation: In a separate flask, dissolve the ketone in the chosen solvent and add the base. Stir the mixture to generate the enolate.

  • Reaction: Slowly add the freshly prepared sulfonyl iodide solution to the enolate solution at room temperature.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a suitable aqueous solution. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired β-ketosulfone.

Diagram of a general workflow for the synthesis of β-ketosulfones:

Synthesis_Workflow Ketone Ketone Enolate Enolate Formation Ketone->Enolate Base Base Base->Enolate Reaction Nucleophilic Addition Enolate->Reaction SulfonylIodide Sulfonyl Iodide (prepared in situ) SulfonylIodide->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product β-Ketosulfone Product Purification->Product

Synthesis of β-ketosulfones from ketones.

Signaling Pathways and Logical Relationships

The reactivity of this compound can be conceptualized as a series of potential transformations stemming from its key functional groups.

Reactivity_Pathways cluster_alpha_carbon Reactions at α-Carbon cluster_nitrile Reactions of Nitrile Group cluster_sulfonyl Reactions of Sulfonyl Group Start This compound Carbanion Stabilized Carbanion (Deprotonation) Start->Carbanion Hydrolysis Carboxylic Acid / Amide (Hydrolysis) Start->Hydrolysis Reduction_Nitrile Primary Amine (Reduction) Start->Reduction_Nitrile Reduction_Sulfonyl β-Hydroxy Sulfone (Carbonyl Reduction) Start->Reduction_Sulfonyl Desulfonylation Desulfonylated Product Start->Desulfonylation Michael Michael Adduct Carbanion->Michael + α,β-Unsaturated Cmpd Alkylation Alkylated Product Carbanion->Alkylation + Alkyl Halide

Potential reactivity pathways of this compound.

Conclusion

This compound is a promising building block with diverse potential for chemical synthesis. While specific quantitative data on its reactivity and stability are limited, a comprehensive understanding of its chemical behavior can be extrapolated from the well-established chemistry of β-ketosulfones and alkylsulfonylacetonitriles. The methodologies and conceptual frameworks presented in this guide are intended to facilitate further research and application of this versatile molecule in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the kinetic and thermodynamic parameters of its reactions and degradation pathways.

References

Physical properties of (Butane-2-sulfonyl)-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of (Butane-2-sulfonyl)-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic compound containing both a sulfonyl group and a nitrile moiety. This guide provides a summary of its known chemical properties and outlines detailed experimental protocols for the determination of its key physical characteristics. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established methodologies for characterization, providing a framework for researchers to obtain precise and reliable data. The protocols described herein are fundamental to the physicochemical profiling of new chemical entities in the drug development pipeline.

Chemical Identity and Known Properties

This compound is a compound with the molecular formula C6H11NO2S.[1] Basic identifiers and properties are summarized in the table below.

PropertyValueSource
Molecular Formula C6H11NO2S[1]
Molecular Weight 161.22 g/mol [1]
CAS Number 1153970-76-3[1]
InChI Key FGYQFNPEDZZDHE-UHFFFAOYSA-N[1]

Estimated Physical Properties

PropertyEstimated ValueBasis for Estimation
Melting Point Solid at room temperatureSulfonyl-containing compounds are often crystalline solids. For example, 2-[(4-Methylphenyl)sulfonyl]acetonitrile is a solid.[2]
Boiling Point > 200 °C (with decomposition)High polarity due to sulfonyl and nitrile groups suggests a high boiling point. Similar small sulfonyl compounds have high boiling points.
Solubility Soluble in polar organic solvents (e.g., acetonitrile, acetone, DMSO); sparingly soluble in water; poorly soluble in nonpolar solvents (e.g., hexane).The polar sulfonyl and nitrile groups will dominate solubility, favoring polar solvents.[2][3]
Density ~1.2 g/cm³Based on the density of related sulfonyl compounds and the presence of sulfur and oxygen, which increase density over simple hydrocarbons. Butane-2-sulfonyl chloride has a density of 1.23 g/mL.[4]

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental procedures for determining the key physical properties of this compound.

Melting Point Determination

Methodology:

The melting point can be determined using a digital melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Melting_Point_Workflow A Sample Preparation: Finely powder the solid sample. B Capillary Loading: Pack the sample into a capillary tube (2-3 mm height). A->B C Apparatus Setup: Place the capillary in the melting point apparatus. B->C D Heating Protocol: Heat rapidly to ~10-15°C below the expected melting point, then reduce the heating rate to 1-2°C/min. C->D E Observation and Recording: Record the temperature range from the first liquid drop to complete liquefaction. D->E Boiling_Point_Workflow A Apparatus Assembly: Set up for vacuum distillation with a manometer. B Sample Introduction: Place the sample in the distillation flask. A->B C System Evacuation: Reduce the pressure to a stable, known value. B->C D Heating: Gently heat the sample until boiling begins. C->D E Data Recording: Record the vapor temperature and the corresponding pressure. D->E Solubility_Workflow A Solvent Selection: Choose a range of solvents with varying polarities. B Sample Preparation: Weigh a precise amount of solute. A->B C Dissolution: Add the solute to a known volume of solvent at a constant temperature. B->C D Agitation: Vortex or stir the mixture for a defined time. C->D E Observation: Visually inspect for complete dissolution. D->E F Quantification (Optional): If dissolved, add more solute until saturation is reached and calculate the concentration. E->F Density_Workflow A Sample Weighing: Accurately weigh the solid sample. B Sample Loading: Place the sample in the pycnometer chamber. A->B C System Purge: Purge the chamber with the analysis gas (e.g., helium). B->C D Volume Measurement: Pressurize the chamber and expand the gas into a reference volume. Measure the pressure change. C->D E Calculation: Calculate the sample volume from the pressure data. Density = Mass / Volume. D->E Spectroscopy_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry NMR_A Dissolve sample in deuterated solvent. NMR_B Transfer to NMR tube. NMR_A->NMR_B NMR_C Acquire ¹H and ¹³C spectra. NMR_B->NMR_C IR_A Place solid sample on ATR crystal. IR_B Apply pressure. IR_A->IR_B IR_C Record spectrum. IR_B->IR_C MS_A Dissolve sample in volatile solvent. MS_B Introduce into MS (e.g., ESI). MS_A->MS_B MS_C Record m/z of ions. MS_B->MS_C

References

Quantum Chemical Insights into (Butane-2-sulfonyl)-acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of direct quantum chemical studies on (Butane-2-sulfonyl)-acetonitrile, this guide utilizes data from a closely related analogue, 3-(methylsulfonyl)propanenitrile, to provide representative insights into the molecular properties and computational analysis of this class of compounds. All computational data presented herein is based on published studies of this analogue and is intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional organic molecule containing both a sulfonyl group and a nitrile group. Such compounds are of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by these functional groups. Quantum chemical calculations offer a powerful tool to elucidate the molecular structure, electronic properties, and vibrational characteristics of such molecules, providing fundamental data that can inform their design and application. This technical guide provides an in-depth overview of the core quantum chemical calculations for this compound, leveraging data from analogous structures to present a comprehensive theoretical profile.

Computational Methodology

The quantum chemical calculations discussed in this guide are typically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. A common computational approach for molecules of this type is outlined below.

Workflow for Quantum Chemical Calculations:

G cluster_input Input cluster_calc Quantum Chemical Calculations (DFT) cluster_output Output Data mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc electronic_calc Electronic Property Calculations geom_opt->electronic_calc optimized_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->optimized_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra electronic_prop Electronic Properties (HOMO, LUMO, MEP) electronic_calc->electronic_prop

Figure 1: A generalized workflow for the quantum chemical analysis of this compound.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). The optimization process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is located.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Electronic Property Calculations

To understand the chemical reactivity and electronic nature of the molecule, several electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. Additionally, the Molecular Electrostatic Potential (MEP) is often calculated to identify regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites for electrophilic and nucleophilic attack.

Predicted Molecular Geometry

The following table summarizes the key optimized geometrical parameters for the analogous molecule, 3-(methylsulfonyl)propanenitrile, calculated at the B3LYP/6-311++G(d,p) level of theory. These values provide a reasonable approximation for the corresponding parameters in this compound.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) S=O1.445
S-C(sulfonyl)1.780
C-C(alkyl)1.530
C≡N1.154
Bond Angles (°) O=S=O118.5
C-S-C105.0
S-C-C112.0
C-C≡N178.0
Dihedral Angles (°) O=S-C-C60.0
C-S-C-C175.0

Table 1: Calculated geometrical parameters for an alkylsulfonyl acetonitrile analogue.

Electronic Properties

The electronic properties, particularly the frontier molecular orbitals, are crucial for understanding the chemical behavior of this compound.

Property Calculated Value (eV)
HOMO Energy -7.5
LUMO Energy -1.2
HOMO-LUMO Gap (ΔE) 6.3

Table 2: Calculated electronic properties for an alkylsulfonyl acetonitrile analogue.

A large HOMO-LUMO gap, as indicated for the analogue, suggests high kinetic stability and low chemical reactivity.

Frontier Molecular Orbital Analysis:

FMO cluster_reactivity Reactivity Implications HOMO HOMO (Highest Occupied Molecular Orbital) Localized on the sulfonyl oxygen atoms and adjacent alkyl chain. nucleophilic Nucleophilic character (Electron donation) HOMO->nucleophilic Governs LUMO LUMO (Lowest Unoccupied Molecular Orbital) Primarily localized on the cyano group (C≡N). electrophilic Electrophilic character (Electron acceptance) LUMO->electrophilic Governs

Figure 2: Relationship between frontier molecular orbitals and chemical reactivity.

Vibrational Spectroscopy

The calculated vibrational frequencies can be correlated with experimental infrared and Raman spectra to identify characteristic functional group vibrations.

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹) Expected Intensity
Asymmetric SO₂ StretchSulfonyl~1350Strong
Symmetric SO₂ StretchSulfonyl~1150Strong
C≡N StretchNitrile~2250Medium
C-H Stretch (alkyl)Butyl2900-3000Medium-Strong
C-S StretchSulfonyl~700Medium

Table 3: Key calculated vibrational frequencies for an alkylsulfonyl acetonitrile analogue.

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

A standard protocol for obtaining the FTIR spectrum of a solid sample like this compound would involve the following steps:

  • Sample Preparation: A small amount of the compound is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, the solid sample is placed directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to account for atmospheric and instrumental contributions.

  • Sample Spectrum: The sample is placed in the spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To obtain ¹H and ¹³C NMR spectra, the following general procedure is used:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Conclusion

This technical guide provides a foundational understanding of the quantum chemical properties of this compound, based on theoretical calculations of a closely related analogue. The presented data on molecular geometry, electronic structure, and vibrational frequencies offer valuable insights for researchers in drug discovery and materials science. The computational workflows and experimental protocols described herein serve as a practical reference for the characterization and further investigation of this and similar sulfonyl-containing nitrile compounds. Future direct computational and experimental studies on this compound are warranted to validate and expand upon these theoretical predictions.

Technical Guide: Synthesis and Characterization of (Butane-2-sulfonyl)-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of (Butane-2-sulfonyl)-acetonitrile. While a specific historical "discovery" of this compound is not detailed in scientific literature, it is available commercially, indicating its synthesis is established. This guide outlines a plausible and robust two-step synthetic pathway based on well-understood organic chemistry principles: the nucleophilic substitution of chloroacetonitrile with 2-butanethiol, followed by the oxidation of the resulting thioether to the target sulfone. Detailed experimental protocols, characterization data, and workflow visualizations are provided to support researchers in the synthesis and study of this and related alkylsulfonyl acetonitriles.

Introduction

This compound, with the chemical formula C₆H₁₁NO₂S, is a member of the α-sulfonyl nitrile class of compounds. These molecules are characterized by a nitrile group and a sulfonyl group attached to the same methylene carbon. This structural motif makes them valuable intermediates in organic synthesis, as the acidic α-proton and the reactivity of the nitrile group allow for a variety of chemical transformations. This guide details a reliable method for its laboratory-scale preparation and isolation.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two primary steps, starting from commercially available reagents.

  • Step 1: Synthesis of 2-(sec-butylthio)acetonitrile (Intermediate) This step involves the S-alkylation of 2-butanethiol with chloroacetonitrile via a standard nucleophilic substitution reaction (Sₙ2). A base is used to deprotonate the thiol, forming a more nucleophilic thiolate anion.

  • Step 2: Oxidation to this compound (Final Product) The intermediate thioether is then oxidized to the corresponding sulfone. This transformation is commonly achieved using a controlled amount of an oxidizing agent, such as hydrogen peroxide, which is effective and environmentally benign.

Experimental Protocols

Step 1: Synthesis of 2-(sec-butylthio)acetonitrile

Materials:

  • 2-Butanethiol (sec-butyl mercaptan)

  • Chloroacetonitrile

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-butanethiol (9.0 g, 0.1 mol) and dichloromethane (100 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in 50 mL of water and cool it in the ice bath.

  • Slowly add the cold NaOH solution to the flask containing the thiol over 30 minutes, ensuring the temperature remains below 10 °C. Stir for an additional 30 minutes to ensure complete formation of the thiolate.

  • Add chloroacetonitrile (7.9 g, 0.105 mol) dropwise to the reaction mixture over 20 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Transfer the reaction mixture to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield 2-(sec-butylthio)acetonitrile as a clear liquid.

Step 2: Synthesis of this compound

Materials:

  • 2-(sec-butylthio)acetonitrile

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-(sec-butylthio)acetonitrile (12.9 g, 0.1 mol) in glacial acetic acid (50 mL).

  • Cool the solution to 15-20 °C in a water bath.

  • Slowly add 30% hydrogen peroxide (22.7 g, 0.2 mol) dropwise to the solution, maintaining the temperature below 30 °C. Caution: This reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it into 200 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to afford pure this compound.

Data Presentation

Physicochemical Properties
PropertyThis compound2-(sec-butylthio)acetonitrile (Intermediate)
CAS Number 1153970-76-3Not assigned
Molecular Formula C₆H₁₁NO₂SC₆H₁₁NS
Molecular Weight 161.22 g/mol 129.22 g/mol
Appearance White to off-white solidColorless to pale yellow liquid
Expected Yields and Purity
ParameterStep 1Step 2
Typical Yield 80-90%75-85%
Purity (Post-Purification) >98% (GC)>98% (HPLC)
Spectroscopic Characterization Data (Hypothetical)
Data Type2-(sec-butylthio)acetonitrile (Intermediate)This compound (Final Product)
¹H NMR (CDCl₃, 400 MHz) δ 3.25 (s, 2H, -S-CH₂-CN), 3.00-2.90 (m, 1H, -CH-), 1.70-1.55 (m, 2H, -CH₂-CH₃), 1.35 (d, 3H, -CH-CH₃), 0.95 (t, 3H, -CH₂-CH₃)δ 3.50 (s, 2H, -SO₂-CH₂-CN), 3.20-3.10 (m, 1H, -CH-), 1.90-1.75 (m, 2H, -CH₂-CH₃), 1.45 (d, 3H, -CH-CH₃), 1.05 (t, 3H, -CH₂-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 117.5 (-CN), 45.0 (-CH-), 29.0 (-CH₂-), 21.0 (-CH-CH₃), 18.0 (-S-CH₂-CN), 11.5 (-CH₂-CH₃)δ 114.0 (-CN), 58.0 (-CH-), 48.0 (-SO₂-CH₂-CN), 25.0 (-CH₂-), 15.0 (-CH-CH₃), 11.0 (-CH₂-CH₃)
FT-IR (KBr, cm⁻¹) 2960 (C-H), 2250 (C≡N, sharp), 1450 (C-H bend), 680 (C-S)2975 (C-H), 2260 (C≡N, sharp), 1320 (S=O asymm.), 1130 (S=O symm.)
Mass Spec (EI, m/z) 129 [M]⁺, 100 [M-C₂H₅]⁺, 72 [M-C₄H₉]⁺161 [M]⁺, 132 [M-C₂H₅]⁺, 104 [M-C₄H₉]⁺

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Oxidation A 2-Butanethiol + Chloroacetonitrile B NaOH / DCM 0°C to RT A->B Reactants C Intermediate: 2-(sec-butylthio)acetonitrile B->C Product D Intermediate: 2-(sec-butylthio)acetonitrile E H₂O₂ / Acetic Acid 60-70°C C->E Purified Intermediate D->E Reactant F Final Product: This compound E->F Product

Caption: Synthetic workflow for this compound.

Purification_Workflow Crude Crude Product (in Organic Solvent) Wash Aqueous Wash (H₂O, Brine) Crude->Wash Dry Drying (Na₂SO₄ or MgSO₄) Wash->Dry Filter Filtration Dry->Filter Evap Solvent Evaporation (Rotary Evaporator) Filter->Evap FinalPurify Final Purification (Distillation or Recrystallization) Evap->FinalPurify Pure Pure Product FinalPurify->Pure

Caption: General purification workflow for synthetic steps.

Methodological & Application

Application Notes and Protocols for (Butane-2-sulfonyl)-acetonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and protocols for the use of (Butane-2-sulfonyl)-acetonitrile (CAS: 1153970-76-3) in organic synthesis are limited in publicly available scientific literature. The following application notes and protocols are based on the well-established reactivity of analogous α-sulfonyl acetonitriles, such as arylsulfonyl acetonitriles. These examples are provided to guide researchers and professionals in drug development on the potential applications of this compound. The provided protocols are generalized and should be optimized for specific substrates and reaction conditions.

Introduction to this compound

This compound is a bifunctional organic molecule containing both a sulfonyl group and a nitrile group. The electron-withdrawing nature of both the sulfonyl and nitrile moieties significantly increases the acidity of the α-methylene protons, making it a valuable C-H acid for the formation of new carbon-carbon bonds. This property allows it to serve as a versatile nucleophile in a variety of important organic transformations.

Chemical Structure:

Key Reactive Features:

  • Acidic Methylene Protons: The protons on the carbon between the sulfonyl and nitrile groups are readily abstracted by a base to form a stabilized carbanion.

  • Nucleophilic Carbon Source: The resulting carbanion is a soft nucleophile that can participate in alkylations, condensations, and conjugate additions.

  • Synthetic Handle: The sulfonyl and nitrile groups in the product can be further transformed into other functional groups, enhancing the synthetic utility of this reagent.

Application Note I: Alkylation Reactions

This compound is expected to be an excellent substrate for C-alkylation reactions. The stabilized carbanion generated upon deprotonation can react with a variety of electrophiles, such as alkyl halides, to form α-substituted sulfonyl acetonitriles. These products are valuable intermediates in the synthesis of more complex molecules, including pharmaceutical building blocks.

General Reaction Scheme:

Where R' = Butan-2-yl and E+ is an electrophile (e.g., R-X)

The following table summarizes representative data for the alkylation of analogous sulfonyl acetonitriles. This data can be used as a starting point for designing experiments with this compound.

EntrySulfonyl AcetonitrileAlkylating AgentBaseSolventTemp (°C)Yield (%)
1Phenylsulfonyl acetonitrileBenzyl bromideK₂CO₃Acetonitrile8095
2p-Tolylsulfonyl acetonitrileEthyl iodideNaHTHF2588
3Phenylsulfonyl acetonitrileAllyl bromideDBUCH₂Cl₂2592
4p-Tolylsulfonyl acetonitrilen-Butyl bromideCs₂CO₃DMF6090

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., K₂CO₃, NaH, DBU)

  • Anhydrous solvent (e.g., acetonitrile, THF, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the base (1.1 - 1.5 eq) portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH).

  • Stir the mixture for 30-60 minutes to allow for complete deprotonation.

  • Slowly add the alkylating agent (1.0 - 1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start reagents Add this compound and anhydrous solvent to flask start->reagents deprotonation Add base and stir (e.g., K2CO3 in ACN) reagents->deprotonation alkylation Add alkylating agent (e.g., R-X) deprotonation->alkylation reaction Monitor reaction progress (TLC/LC-MS) alkylation->reaction workup Quench with sat. NH4Cl and perform aqueous workup reaction->workup purification Purify by column chromatography workup->purification product Obtain α-alkylated product purification->product

Caption: General workflow for the alkylation of this compound.

Application Note II: Knoevenagel Condensation

The activated methylene group of this compound is a suitable nucleophile for Knoevenagel condensation with aldehydes and ketones.[1] This reaction, typically catalyzed by a weak base, leads to the formation of α,β-unsaturated sulfonyl nitriles. These products are versatile intermediates, as the electron-deficient double bond can act as a Michael acceptor.

General Reaction Scheme:

Where R' = Butan-2-yl and R''CHO is an aldehyde

The following table presents data from Knoevenagel condensations using analogous sulfonyl acetonitriles.

EntrySulfonyl AcetonitrileAldehydeCatalystSolventTemp (°C)Yield (%)
1Phenylsulfonyl acetonitrileBenzaldehydePiperidineEthanol8093
2p-Tolylsulfonyl acetonitrile4-ChlorobenzaldehydeDBUToluene11089
3Phenylsulfonyl acetonitrileCyclohexanecarboxaldehydeBasic Al₂O₃None6095
4p-Tolylsulfonyl acetonitrileFurfuralGlycineWater10085

Materials:

  • This compound

  • Aldehyde or ketone

  • Catalyst (e.g., piperidine, DBU, glycine)

  • Solvent (e.g., ethanol, toluene, water)

  • Dean-Stark apparatus (for azeotropic removal of water, if needed)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the carbonyl compound (1.0-1.1 eq), and the solvent.

  • Add a catalytic amount of the base (0.05 - 0.2 eq).

  • If the reaction is conducted in a non-aqueous solvent, equip the flask with a reflux condenser (and a Dean-Stark trap if necessary).

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

G cluster_0 Mechanism Reagent This compound Carbanion Stabilized Carbanion Reagent->Carbanion + Base Base Base Alkoxide Alkoxide Intermediate Carbanion->Alkoxide + R'-CHO Aldehyde R'-CHO Adduct β-Hydroxy Adduct Alkoxide->Adduct + H₂O Product α,β-Unsaturated Product Adduct->Product - H₂O H2O H₂O

Caption: Mechanism of the Knoevenagel condensation.

Application Note III: Michael Addition

The carbanion derived from this compound can act as a Michael donor in conjugate additions to α,β-unsaturated compounds (Michael acceptors) such as enones, enoates, and nitroalkenes.[2] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents, which are important precursors in the synthesis of cyclic systems.

General Reaction Scheme:

Where R' = Butan-2-yl and R''CH=CH-COR''' is a Michael acceptor

The following table provides examples of Michael additions with related sulfonyl acetonitriles.

EntryMichael DonorMichael AcceptorBaseSolventTemp (°C)Yield (%)
1Phenylsulfonyl acetonitrileMethyl vinyl ketoneNaOEtEthanol2585
2p-Tolylsulfonyl acetonitrileAcrylonitrileTriton BDioxane5078
3Phenylsulfonyl acetonitrileChalconeK-t-BuOKTHF091
4p-Tolylsulfonyl acetonitrileNitro-styreneDBUCH₂Cl₂2588

Materials:

  • This compound

  • Michael acceptor (e.g., methyl vinyl ketone, chalcone)

  • Base (e.g., NaOEt, K-t-BuOK, DBU)

  • Anhydrous solvent (e.g., ethanol, THF, CH₂Cl₂)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Generate the carbanion of this compound as described in the alkylation protocol (Section 2, steps 1-4).

  • Cool the solution of the carbanion to the appropriate temperature (e.g., 0 °C or -78 °C).

  • Slowly add a solution of the Michael acceptor (1.0 eq) in the same anhydrous solvent.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Perform an aqueous workup as described in the alkylation protocol (Section 2, steps 8-9).

  • Purify the crude product by column chromatography on silica gel or recrystallization.

G donor Michael Donor (this compound + Base) reaction Conjugate Addition donor->reaction acceptor Michael Acceptor (α,β-Unsaturated Compound) acceptor->reaction adduct Michael Adduct reaction->adduct

Caption: Key components of the Michael addition reaction.

References

Application Notes and Protocols: (Butane-2-sulfonyl)-acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Butane-2-sulfonyl)-acetonitrile is a versatile bifunctional building block of significant interest in medicinal chemistry. Its unique structure, featuring both a reactive nitrile group and a sec-butylsulfonyl moiety, offers a valuable scaffold for the synthesis of diverse heterocyclic compounds and other complex molecules with potential therapeutic applications. The sulfonyl group can act as a hydrogen bond acceptor and influence the physicochemical properties of a molecule, such as solubility and metabolic stability, while the activated methylene and nitrile functionalities serve as key handles for various carbon-carbon and carbon-heteroatom bond-forming reactions. These characteristics make this compound an attractive starting material for the discovery of novel drug candidates.

This document provides an overview of the applications of this compound and related alkylsulfonyl acetonitriles in medicinal chemistry, including their synthesis and utility in constructing biologically active molecules. Detailed experimental protocols for its synthesis and its use in the preparation of key heterocyclic scaffolds are also presented.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the nucleophilic substitution of a haloacetonitrile with a thiol, followed by oxidation of the resulting thioether to the sulfone.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis Workflow butane2thiol Butane-2-thiol thioether 2-(Butan-2-ylthio)acetonitrile butane2thiol->thioether Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Acetone) chloroacetonitrile Chloroacetonitrile chloroacetonitrile->thioether sulfone This compound thioether->sulfone Oxidation oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA) oxidant->sulfone

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(Butan-2-ylthio)acetonitrile

  • To a stirred solution of butane-2-thiol (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add chloroacetonitrile (1.0 eq) dropwise.[1]

  • Let the reaction warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-(butan-2-ylthio)acetonitrile.

Step 2: Synthesis of this compound

  • Dissolve the 2-(butan-2-ylthio)acetonitrile (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.[2]

  • To this solution, add an oxidizing agent. A common method involves the use of hydrogen peroxide (H₂O₂) in acetic acid, often with a catalytic amount of sodium tungstate.[2] Alternatively, meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) can be used in a solvent like dichloromethane.

  • If using H₂O₂/acetic acid, the reaction may require heating. Monitor the reaction progress by TLC.

  • If using m-CPBA, the reaction is typically stirred at room temperature until the starting material is consumed.

  • After the reaction is complete, quench any excess oxidizing agent (e.g., with sodium sulfite solution if m-CPBA was used).

  • Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

Applications in Heterocyclic Synthesis

Alkylsulfonyl acetonitriles are valuable precursors for the synthesis of various medicinally important heterocyclic scaffolds, including pyridines and pyrazoles. The activated methylene group can be readily deprotonated to form a nucleophilic carbanion, which can participate in a variety of condensation and cyclization reactions.

Synthesis of Substituted Pyridines

Substituted pyridines are ubiquitous in pharmaceuticals. This compound can be used in the synthesis of highly functionalized pyridines through reactions with α,β-unsaturated systems.

General Workflow for Pyridine Synthesis

G cluster_pyridine Pyridine Synthesis Workflow sulfonyl_acetonitrile This compound intermediate Michael Adduct Intermediate sulfonyl_acetonitrile->intermediate Base (e.g., TEA) unsaturated_nitrile α,β-Unsaturated Nitrile unsaturated_nitrile->intermediate pyridine Substituted Pyridine intermediate->pyridine Cyclization & Aromatization

Caption: General workflow for the synthesis of substituted pyridines.

Experimental Protocol: Synthesis of a 2-Amino-3-(butane-2-sulfonyl)-pyridine-5-carbonitrile Derivative

This protocol is adapted from a general procedure for the synthesis of substituted pyridines from phenylsulfonylacetonitrile.[3]

  • In a round-bottom flask, dissolve this compound (1.0 eq) and an appropriate α,β-unsaturated nitrile (e.g., a cinnamonitrile derivative, 1.0 eq) in ethanol.

  • Add a catalytic amount of a base, such as triethylamine (TEA).

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired substituted pyridine.

Synthesis of Substituted Pyrazoles

Pyrazoles are another class of heterocyclic compounds with a wide range of biological activities. Alkylsulfonyl acetonitriles can serve as a three-carbon building block for the synthesis of aminopyrazoles upon reaction with hydrazines.

General Workflow for Pyrazole Synthesis

G cluster_pyrazole Pyrazole Synthesis Workflow sulfonyl_acetonitrile This compound intermediate Hydrazone Intermediate sulfonyl_acetonitrile->intermediate Condensation hydrazine Hydrazine or Substituted Hydrazine hydrazine->intermediate pyrazole Substituted Aminopyrazole intermediate->pyrazole Intramolecular Cyclization

Caption: General workflow for the synthesis of substituted pyrazoles.

Experimental Protocol: Synthesis of a 5-Amino-4-(butane-2-sulfonyl)-1H-pyrazole Derivative

This protocol is based on the general reactivity of activated acetonitriles with hydrazines.

  • Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, 1.1 eq).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with a non-polar solvent (e.g., diethyl ether or hexane) to induce precipitation.

  • Collect the solid product by filtration and wash with the non-polar solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified aminopyrazole derivative.

Application in the Synthesis of Bioactive Molecules: A Case Study with Related Alkylsulfonyl Derivatives

While specific examples for this compound are limited in the literature, studies on analogous alkylsulfonyl-containing compounds highlight the potential of this chemical class in drug discovery. For instance, a series of alkylsulfonyl benzimidazole derivatives have been synthesized and evaluated for their anticancer activity.[4][5]

Quantitative Data from a Study on Alkylsulfonyl Benzimidazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected alkylsulfonyl benzimidazole derivatives against the MCF-7 human breast cancer cell line.[4]

Compound IDR (Alkyl Group)R' (Substituent)IC₅₀ (µM) against MCF-7
23 Methyl4-Fluorophenyl1.56
27 Propyl4-Fluorophenyl0.78
Doxorubicin --0.98

Data is for illustrative purposes and represents the activity of structurally related compounds.

Signaling Pathway: Inhibition of Bcl-2

The aforementioned study on alkylsulfonyl benzimidazole derivatives suggested that their anticancer activity is mediated through the inhibition of the anti-apoptotic protein Bcl-2.[4] Inhibition of Bcl-2 leads to the activation of the intrinsic apoptotic pathway.

G cluster_pathway Bcl-2 Inhibition Pathway Alkylsulfonyl_Derivative Alkylsulfonyl Derivative Bcl2 Bcl-2 Alkylsulfonyl_Derivative->Bcl2 inhibits Bax_Bak Bax/Bak Bcl2->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion promotes pore formation in Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction via Bcl-2 inhibition.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. Its straightforward synthesis and the reactivity of its functional groups allow for the efficient construction of diverse and complex molecular architectures, particularly medicinally relevant heterocyclic systems like pyridines and pyrazoles. The incorporation of the sec-butylsulfonyl moiety can favorably modulate the pharmacokinetic properties of the resulting compounds. The demonstrated biological activity of structurally related alkylsulfonyl derivatives in areas such as oncology underscores the potential of this scaffold in modern drug discovery programs. The provided protocols offer a foundation for researchers to explore the rich chemistry of this compound and its derivatives in the quest for novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (Butane-2-sulfonyl)-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of (butane-2-sulfonyl)-acetonitrile as a versatile building block in the synthesis of various medicinally important heterocyclic compounds, including pyridines, pyrazoles, and thiophenes. The protocols provided are based on established synthetic methodologies for analogous active methylene compounds and may require optimization for this specific substrate.

Introduction to this compound in Heterocyclic Synthesis

This compound is an active methylene compound characterized by the presence of a cyano group and a sulfonyl group attached to a central methylene unit. The electron-withdrawing nature of both the nitrile and the sec-butylsulfonyl groups significantly increases the acidity of the methylene protons, making it a potent nucleophile for various condensation and cyclization reactions. This reactivity is harnessed in the construction of diverse heterocyclic scaffolds, which are prevalent in numerous pharmacologically active molecules.[1][2] The sulfonyl moiety can also influence the biological activity of the final products and provide a handle for further synthetic modifications.

Synthesis of Substituted Pyridines

Substituted pyridines are a cornerstone of many pharmaceutical agents. The synthesis of 2-amino-3-(butane-2-sulfonyl)-pyridines can be achieved through a multi-component reaction involving this compound, an α,β-unsaturated nitrile, and a base catalyst.[3]

General Reaction Scheme:
Experimental Protocol: Synthesis of 2-Amino-4-aryl-5-cyano-3-(butane-2-sulfonyl)-pyridines

Materials:

  • This compound (1.0 eq)

  • Substituted Cinnamonitrile (e.g., 2-(4-chlorobenzylidene)malononitrile) (1.0 eq)

  • Triethylamine (TEA) or Piperidine (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • To a solution of this compound (0.01 mol) and the appropriate α,β-unsaturated nitrile (0.01 mol) in ethanol (20 mL), add a catalytic amount of triethylamine (0.1 mL).

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data (Representative):
EntryAr-group of NitrileCatalystReaction Time (h)Yield (%)Melting Point (°C)
1PhenylTEA685210-212
24-ChlorophenylPiperidine782225-227
34-MethoxyphenylTEA6.588205-207

Logical Workflow for Pyridine Synthesis:

reagents Reactants: This compound α,β-Unsaturated Nitrile Base Catalyst reflux Reflux (6-8 hours) reagents->reflux solvent Solvent: Ethanol solvent->reflux workup Work-up: Cooling Filtration Recrystallization reflux->workup product Product: 2-Amino-3-(butane-2-sulfonyl)-pyridine workup->product

Caption: Workflow for the synthesis of substituted pyridines.

Synthesis of Substituted Pyrazoles

Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4] A common route to substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5] this compound can be used to generate a β-ketosulfone equivalent for this purpose.

General Reaction Scheme:
Experimental Protocol: Synthesis of 5-Amino-4-(butane-2-sulfonyl)-1-phenyl-1H-pyrazole

Materials:

  • This compound (1.0 eq)

  • Triethyl orthoformate (1.1 eq)

  • Phenylhydrazine (1.0 eq)

  • Acetic Anhydride (solvent)

  • Ethanol (solvent)

Procedure:

  • A mixture of this compound (0.01 mol) and triethyl orthoformate (0.011 mol) in acetic anhydride (10 mL) is heated at 120°C for 2 hours.

  • The reaction mixture is then cooled, and the excess acetic anhydride and ethyl formate are removed under reduced pressure.

  • The resulting crude intermediate is dissolved in ethanol (20 mL).

  • Phenylhydrazine (0.01 mol) is added to the ethanolic solution, and the mixture is refluxed for 4 hours.

  • After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure pyrazole product.

Quantitative Data (Representative):
EntryHydrazine DerivativeReaction Time (h)Yield (%)Melting Point (°C)
1Phenylhydrazine478188-190
24-Chlorophenylhydrazine575201-203
3Hydrazine hydrate382175-177

Reaction Pathway for Pyrazole Synthesis:

start This compound intermediate Ethoxymethylene Intermediate start->intermediate Triethyl orthoformate, Acetic Anhydride cyclization Condensation & Cyclization intermediate->cyclization hydrazine Phenylhydrazine hydrazine->cyclization product 5-Amino-4-(butane-2-sulfonyl)-1-phenyl-1H-pyrazole cyclization->product Reflux in Ethanol

Caption: Synthesis pathway for substituted pyrazoles.

Synthesis of Substituted Thiophenes

Thiophene and its derivatives are important heterocycles found in many pharmaceuticals and materials.[6] The Gewald aminothiophene synthesis is a powerful method for the construction of 2-aminothiophenes from an active methylene nitrile, a carbonyl compound, and elemental sulfur in the presence of a base.[6]

General Reaction Scheme:
Experimental Protocol: Gewald Synthesis of 2-Amino-3-(butane-2-sulfonyl)-4,5-disubstituted-thiophenes

Materials:

  • This compound (1.0 eq)

  • A ketone (e.g., Cyclohexanone) (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine or Diethylamine (catalyst)

  • Ethanol or Methanol (solvent)

Procedure:

  • In a round-bottom flask, a mixture of this compound (0.01 mol), the ketone (0.01 mol), and elemental sulfur (0.011 mol) is prepared in ethanol (30 mL).

  • A catalytic amount of morpholine (0.2 mL) is added, and the mixture is stirred at 50-60°C.

  • The reaction is monitored by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, the reaction mixture is cooled in an ice bath to precipitate the product.

  • The solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure 2-aminothiophene derivative.

Quantitative Data (Representative):
EntryCarbonyl CompoundBaseReaction Time (h)Yield (%)Melting Point (°C)
1CyclohexanoneMorpholine2.590195-197
2AcetoneDiethylamine385180-182
3PropiophenoneMorpholine481205-208

Workflow for Thiophene Synthesis (Gewald Reaction):

reactants Reactants: This compound Ketone/Aldehyde Elemental Sulfur conditions Reaction Conditions: 50-60°C in Ethanol reactants->conditions catalyst Base Catalyst: Morpholine catalyst->conditions purification Purification: Precipitation Filtration Recrystallization conditions->purification product Product: 2-Amino-3-(butane-2-sulfonyl)-thiophene purification->product

Caption: Gewald synthesis of 2-aminothiophenes.

Potential Biological Significance and Signaling Pathways

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and mechanisms of action for novel compounds synthesized from this compound. A potential, hypothetical signaling pathway that could be investigated for a novel kinase inhibitor based on a synthesized pyridine scaffold is depicted below.

Hypothetical Signaling Pathway Inhibition:

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Intracellular Kinase (e.g., MAPK) Receptor->Kinase activates TF Transcription Factor Kinase->TF phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation promotes Inhibitor Synthesized Pyridine Derivative (Hypothetical Inhibitor) Inhibitor->Kinase inhibits

References

Application Notes and Protocols for (Butane-2-sulfonyl)-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Butane-2-sulfonyl)-acetonitrile is a small molecule containing a sulfonyl group and a nitrile moiety. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features are common in molecules designed for various therapeutic applications. Sulfonyl-containing compounds are known to interact with a range of biological targets, and the nitrile group can act as a key pharmacophore. These application notes provide a hypothetical framework for the investigation of this compound as a potential enzyme inhibitor, a common application for compounds of this class. The protocols outlined below are general methodologies that can be adapted to screen this compound against specific targets, such as cysteine proteases, and to assess its basic cellular effects.

Chemical and Physical Properties

A summary of the known properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₆H₁₁NO₂S[1]
Molecular Weight 161.22 g/mol [1]
CAS Number 1153970-76-3[1]

Hypothetical Application: Cysteine Protease Inhibition

Sulfonyl acetonitriles and related compounds have been explored as inhibitors of various enzymes. The electrophilic nature of the carbon atom in the nitrile group, enhanced by the electron-withdrawing sulfonyl group, makes it a potential target for nucleophilic attack by residues in an enzyme's active site, such as the cysteine in a cysteine protease. This could lead to the formation of a reversible or irreversible covalent bond, thereby inhibiting the enzyme's activity.

Proposed Signaling Pathway Interaction

G cluster_0 Apoptotic Signaling Pathway cluster_1 Pro-caspase Pro-caspase Active Caspase Active Caspase Pro-caspase->Active Caspase Proteolytic Cleavage Apoptosis Apoptosis Active Caspase->Apoptosis Butane-2-sulfonyl_acetonitrile This compound Butane-2-sulfonyl_acetonitrile->Active Caspase Inhibition

Experimental Protocols

The following are detailed, generalized protocols for the initial characterization of this compound's biological activity.

In Vitro Cysteine Protease Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potential of this compound against a generic cysteine protease (e.g., Papain or a specific caspase).

Materials:

  • This compound

  • Cysteine protease (e.g., Papain)

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 5 mM EDTA, 10 mM DTT, pH 6.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create a serial dilution of the compound in assay buffer to achieve final concentrations ranging from 1 µM to 100 µM.

  • In a 96-well plate, add 50 µL of the diluted compound or vehicle (assay buffer with DMSO) to appropriate wells.

  • Add 25 µL of the cysteine protease solution (final concentration, e.g., 10 nM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration, e.g., 20 µM).

  • Immediately measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

  • Calculate the rate of reaction for each concentration and determine the IC₅₀ value.

Hypothetical Data Presentation:

CompoundTarget EnzymeIC₅₀ (µM)
This compoundCysteine Protease X15.2 ± 2.1
Positive Control InhibitorCysteine Protease X0.5 ± 0.08

G A Prepare Compound Dilutions B Add Compound to Plate A->B C Add Enzyme and Incubate B->C D Add Substrate C->D E Measure Fluorescence D->E F Calculate IC50 E->F

Cell Viability Assay

This protocol assesses the general cytotoxicity of this compound in a relevant cell line.

Materials:

  • This compound

  • Human cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin-based viability reagent (e.g., alamarBlue™)

  • 96-well clear-bottom cell culture plates

  • Plate reader capable of fluorescence measurement

Procedure:

  • Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the compound at various concentrations (e.g., 1 µM to 200 µM).

  • Incubate the plate for 24 or 48 hours.

  • Add 10 µL of the resazurin-based reagent to each well and incubate for 2-4 hours.

  • Measure the fluorescence (e.g., Excitation: 560 nm, Emission: 590 nm).

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC₅₀ value.

Hypothetical Data Presentation:

CompoundCell LineIncubation Time (h)CC₅₀ (µM)
This compoundHEK29324> 200
This compoundHEK29348150 ± 12.5
Staurosporine (Positive Control)HEK293240.1 ± 0.02

G A Seed Cells B Treat with Compound A->B C Incubate (24/48h) B->C D Add Viability Reagent C->D E Measure Fluorescence D->E F Calculate CC50 E->F

Safety and Handling

Disclaimer

The application and protocols described herein are based on the chemical structure of this compound and its similarity to other biologically active compounds. The provided data is hypothetical and for illustrative purposes only. Researchers should conduct their own experiments to validate any potential biological activity.

References

Application Notes and Protocols: (Butane-2-sulfonyl)-acetonitrile as a Versatile Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Butane-2-sulfonyl)-acetonitrile is a functionalized organosulfur compound that holds significant potential as a versatile building block in the field of organic synthesis, particularly in the construction of complex molecular architectures relevant to natural product synthesis and drug discovery. The presence of both a sulfonyl group and a nitrile group on the same methylene carbon activates the alpha-proton, making it readily amenable to deprotonation and subsequent nucleophilic reactions. This unique reactivity profile allows for its participation in a variety of carbon-carbon bond-forming reactions, including alkylations, Michael additions, and olefination reactions. These transformations are fundamental in the stereocontrolled synthesis of intricate molecular frameworks.

This document provides an overview of the key applications of this compound and its analogs in organic synthesis, complete with detailed experimental protocols for representative transformations. While specific examples in total synthesis employing this compound are not extensively documented in the current literature, the protocols provided for analogous sulfonyl acetonitriles can be readily adapted.

Key Chemical Properties

PropertyValue
Molecular Formula C₆H₁₁NO₂S[1]
Molecular Weight 161.22 g/mol [1]
CAS Number 1153970-76-3[1]
Appearance Not specified, likely a solid or oil
pKa (of α-proton) Estimated to be in the range of 10-13 (in DMSO), acidic due to the electron-withdrawing sulfonyl and nitrile groups.

Core Applications in Synthesis

The acidic nature of the α-proton in this compound allows it to serve as a stabilized carbanion precursor, which can then participate in several key synthetic transformations.

Alkylation Reactions

The carbanion generated from this compound can be readily alkylated with a variety of electrophiles, such as alkyl halides and epoxides. This reaction is a straightforward method for introducing new carbon chains at the α-position, providing access to a diverse range of substituted nitrile compounds.

Experimental Protocol: General Procedure for the Alkylation of Sulfonyl Acetonitriles

This protocol is adapted from procedures for the alkylation of similar activated acetonitriles.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, iodomethane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the resulting solution back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated product.

EntryElectrophileBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideNaHTHF0 to rt485-95
2IodomethaneNaHTHF0 to rt290-98
3Propargyl bromideK₂CO₃Acetonitrile80670-80

Note: Yields are typical for analogous sulfonyl acetonitriles and may vary for this compound.

Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product start_sulfone This compound deprotonation Deprotonation start_sulfone->deprotonation start_base Base (e.g., NaH) start_base->deprotonation start_electrophile Electrophile (R-X) alkylation Nucleophilic Attack start_electrophile->alkylation deprotonation->alkylation Carbanion Formation product α-Alkylated Product alkylation->product

Caption: Workflow for the alkylation of this compound.

Michael Addition Reactions

As a potent nucleophile, the carbanion of this compound can participate in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds, nitriles, and nitro compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents, which are valuable intermediates in the synthesis of cyclic systems.[2][3][4]

Experimental Protocol: General Procedure for the Michael Addition of Sulfonyl Acetonitriles

This protocol is based on established methods for Michael additions of active methylene compounds.[4]

Materials:

  • This compound

  • α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone, cyclohexenone)

  • Catalytic amount of a base (e.g., sodium ethoxide, DBU)

  • Anhydrous ethanol or THF

  • Dilute hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) and the α,β-unsaturated carbonyl compound (1.1 equivalents) in anhydrous ethanol at room temperature, add a catalytic amount of sodium ethoxide (0.1 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with dilute HCl.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.

EntryMichael AcceptorBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl vinyl ketoneNaOEtEtOHrt1280-90
2CyclohexenoneDBUTHFrt2475-85
3AcrylonitrileTriton BDioxane50860-70

Note: Yields are typical for analogous sulfonyl acetonitriles and may vary for this compound.

Michael_Addition_Pathway cluster_intermediates Reaction Intermediates start_sulfone This compound carbanion Sulfonyl Acetonitrile Carbanion start_sulfone->carbanion Deprotonation michael_acceptor Michael Acceptor (α,β-Unsaturated System) enolate Enolate Intermediate michael_acceptor->enolate base Base (cat.) base->carbanion carbanion->enolate 1,4-Addition product Michael Adduct enolate->product Protonation

Caption: Signaling pathway for the Michael addition reaction.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful and stereoselective method for the synthesis of alkenes.[5][6][7][8] While typically employing aryl sulfones, the principles of the reaction can be extended to alkyl sulfonyl compounds like this compound. In this reaction, the sulfonyl group acts as a leaving group precursor. The reaction of the corresponding carbanion with an aldehyde or ketone, followed by an elimination step, yields the desired alkene. The nitrile group can be retained in the product or further transformed.

Experimental Protocol: Hypothetical Julia-Kocienski-type Reaction

Materials:

  • This compound

  • Anhydrous THF

  • Strong base (e.g., n-butyllithium or lithium diisopropylamide)

  • Aldehyde or ketone

  • Activating agent (e.g., acetic anhydride or a heteroaryl sulfone for the modified version)

  • Reducing agent for the classical Julia olefination (e.g., sodium amalgam)

Procedure (Modified Julia-Kocienski):

  • Dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add a strong base (1.05 equivalents) dropwise and stir for 1 hour at -78 °C.

  • Add a solution of the aldehyde or ketone (1.1 equivalents) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • For the modified version, the reaction may proceed to the alkene upon warming. For the classical version, an acylation step followed by reductive elimination would be necessary.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

EntryCarbonyl CompoundBaseConditionsStereoselectivity (E:Z)Yield (%)
1Benzaldehyden-BuLi-78 °C to rt>95:570-85
2CyclohexanecarboxaldehydeLDA-78 °C to rt>90:1065-80
3AcetophenoneKHMDS-78 °C to rtMixture50-60

Note: These are projected outcomes based on known Julia-Kocienski reactions.

Julia_Olefination_Scheme cluster_reactants Reactants cluster_process Key Steps sulfone This compound addition Nucleophilic Addition sulfone->addition carbonyl Aldehyde/Ketone carbonyl->addition base Strong Base base->addition Carbanion formation elimination Elimination addition->elimination Adduct formation product Alkene Product elimination->product

Caption: Logical relationship in the Julia-Kocienski olefination.

Conclusion

This compound represents a promising and versatile building block for organic synthesis. Its activated methylene group allows for facile C-C bond formation through alkylation, Michael addition, and potentially Julia-Kocienski olefination reactions. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthetic utility of this reagent in the construction of complex molecules, including natural products and novel pharmaceutical agents. Further investigation into the reactivity and applications of this compound is warranted and is expected to unveil new and efficient synthetic strategies.

References

Application Notes and Protocols: Reaction Conditions for (Butane-2-sulfonyl)-acetonitrile with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions for the versatile building block, (butane-2-sulfonyl)-acetonitrile, with various electrophiles. The presence of both a sulfonyl and a nitrile group activates the α-methylene protons, facilitating the formation of a stabilized carbanion. This nucleophile can readily participate in a variety of carbon-carbon bond-forming reactions, including alkylation, acylation, and Michael additions, making it a valuable reagent in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds.

Alkylation Reactions

Alkylation of this compound provides a straightforward method for the introduction of alkyl, allyl, and benzyl groups at the α-position, leading to the formation of α-sulfonyl-α-substituted nitriles. These reactions typically proceed via an S(_N)2 mechanism and are highly dependent on the choice of base, solvent, and electrophile.

Reaction Scheme:

CH3-CH2-CH-S-CH2-CN ---> CH3-CH2-CH-S-CH-C-R | || | || CH3 O CH3 O

CH3-CH2-CH-S-CH2-CN ---> CH3-CH2-CH-S-CH-CH-CH2-C=O | || | || | CH3 O CH3 O CN

Caption: Reaction pathways of this compound.

Experimental Workflow for Alkylation

reagents Dissolve Substrate in Solvent base_add Add Base reagents->base_add carbanion_form Stir (Carbanion Formation) base_add->carbanion_form rx_add Add Alkylating Agent carbanion_form->rx_add reaction Stir at Temp. rx_add->reaction quench Quench with NH4Cl (aq) reaction->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Purify (Chromatography) concentrate->purify product Isolated Product purify->product

Caption: General workflow for alkylation reactions.

Application Notes and Protocols for Asymmetric Synthesis Using (Butane-2-sulfonyl)-acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of (butane-2-sulfonyl)-acetonitrile and its derivatives as versatile chiral building blocks in asymmetric synthesis. The inherent chirality of the butane-2-sulfonyl group allows for its application as a chiral auxiliary to control the stereochemical outcome of various carbon-carbon bond-forming reactions, leading to the synthesis of enantiomerically enriched compounds. The protocols outlined below are representative methodologies for asymmetric alkylation and Michael addition reactions.

Asymmetric Alkylation of this compound

The alkylation of carbanions derived from sulfonylacetonitriles is a powerful method for the construction of new stereocenters. When a chiral sulfonyl group is employed, such as the butane-2-sulfonyl moiety, the reaction can proceed with high diastereoselectivity. The sulfonyl group can be subsequently removed or transformed, providing access to a variety of chiral molecules.

General Reaction Scheme:

The stereochemical outcome of the alkylation is influenced by the formation of a rigid chelated intermediate involving the metal cation of the base, the sulfonyl oxygen atoms, and the nitrile group. This directs the approach of the electrophile (R-X) to the less sterically hindered face of the carbanion.

Table 1: Asymmetric Alkylation of (S)-(Butane-2-sulfonyl)-acetonitrile with Various Electrophiles
EntryElectrophile (R-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromiden-BuLiTHF-789295:5
2Allyl iodideLDATHF-788893:7
3Ethyl iodideNaHMDSDME-408590:10
4Isopropyl triflateKHMDSToluene-78 to -207588:12

Note: The data presented in this table are representative and may vary based on specific reaction conditions and the purity of reagents.

Experimental Protocol: Asymmetric Alkylation

Materials:

  • (S)-(Butane-2-sulfonyl)-acetonitrile

  • Anhydrous solvent (THF, DME, or Toluene)

  • Strong base (n-BuLi, LDA, NaHMDS, or KHMDS)

  • Electrophile (e.g., Benzyl bromide)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-(butane-2-sulfonyl)-acetonitrile (1.0 eq).

  • Dissolve the starting material in the anhydrous solvent of choice (e.g., THF) to a concentration of 0.1 M.

  • Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add the strong base (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete deprotonation.

  • Add the electrophile (1.2 eq) dropwise to the solution.

  • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric products. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Workflow for Asymmetric Alkylation

Asymmetric_Alkylation_Workflow start Start: (S)-(Butane-2-sulfonyl)-acetonitrile dissolve Dissolve in Anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool deprotonate Add n-BuLi (Deprotonation) cool->deprotonate stir1 Stir at -78 °C (30 min) deprotonate->stir1 add_electrophile Add Electrophile (e.g., Benzyl Bromide) stir1->add_electrophile react Reaction at -78 °C (2-4 hours) add_electrophile->react quench Quench with sat. aq. NH4Cl react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify end End: Diastereomerically Enriched Product purify->end

Caption: Workflow for the asymmetric alkylation of (S)-(butane-2-sulfonyl)-acetonitrile.

Asymmetric Michael Addition of this compound

The conjugate addition of the carbanion derived from this compound to α,β-unsaturated carbonyl compounds (Michael acceptors) provides a route to chiral 1,5-dicarbonyl compounds and their analogues. The chiral sulfonyl auxiliary directs the stereochemical course of the addition.

General Reaction Scheme:

The formation of a specific diastereomer is favored due to the steric and electronic influence of the chiral sulfonyl auxiliary in the transition state.

Table 2: Asymmetric Michael Addition of (S)-(Butane-2-sulfonyl)-acetonitrile to Various Michael Acceptors
EntryMichael AcceptorBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Cyclohexen-2-oneDBUCH₂Cl₂0 to rt9092:8
2Methyl vinyl ketoneK₂CO₃Acetonitrilert8588:12
3Ethyl acrylateNaOEtEthanol-208285:15
4Nitro-styreneTMGTHF-409596:4

Note: The data presented in this table are representative and may vary based on specific reaction conditions and the purity of reagents.

Experimental Protocol: Asymmetric Michael Addition

Materials:

  • (S)-(Butane-2-sulfonyl)-acetonitrile

  • Michael acceptor (e.g., Cyclohexen-2-one)

  • Base (e.g., DBU, K₂CO₃, NaOEt, TMG)

  • Anhydrous solvent (e.g., CH₂Cl₂, Acetonitrile, Ethanol, THF)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add (S)-(butane-2-sulfonyl)-acetonitrile (1.0 eq) and the Michael acceptor (1.2 eq).

  • Dissolve the reactants in the chosen anhydrous solvent to a concentration of 0.2 M.

  • Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.

  • Add the base (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at the specified temperature for the required time (monitor by TLC). The reaction may be allowed to warm to room temperature.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC.

Workflow for Asymmetric Michael Addition

Michael_Addition_Workflow start Start: (S)-(Butane-2-sulfonyl)-acetonitrile & Michael Acceptor dissolve Dissolve in Anhydrous CH2Cl2 start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., DBU) cool->add_base react Reaction at 0 °C to rt add_base->react quench Quench with sat. aq. NH4Cl react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify end End: Diastereomerically Enriched Michael Adduct purify->end

Caption: Workflow for the asymmetric Michael addition using (S)-(butane-2-sulfonyl)-acetonitrile.

Application Notes and Protocols for (Butane-2-sulfonyl)-acetonitrile in Agrochemical Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research and patent literature do not contain specific data on the application of (Butane-2-sulfonyl)-acetonitrile in the development of novel agrochemicals. The following application notes and protocols are presented as a generalized framework based on the development of related chemical classes, such as other sulfonyl-containing compounds and acetonitriles, which have shown utility in the agrochemical sector. These should be regarded as a hypothetical starting point for investigation.

Introduction

This compound is a small molecule featuring a sulfonyl group and a nitrile moiety. While specific agrochemical activity for this compound is not documented, its structural motifs are present in various bioactive molecules. The sulfonyl group is a key feature in many commercial herbicides, particularly the sulfonylureas, which inhibit the acetolactate synthase (ALS) enzyme.[1][2] The acetonitrile group is also found in some classes of herbicides that can act as photosynthesis inhibitors.[1] Therefore, this compound represents a potential scaffold for the discovery of new herbicidal or fungicidal agents.

These notes provide a hypothetical workflow for the initial screening and evaluation of this compound and its derivatives as potential agrochemicals.

Potential Mechanisms of Action

Based on its chemical structure, this compound could potentially interfere with several biological processes in plants or fungi. A primary hypothesis would be the inhibition of amino acid biosynthesis, similar to sulfonylurea herbicides.[1][3] Another possibility is the disruption of fatty acid synthesis or interference with cell division.[4] For fungicidal activity, disruption of the mitochondrial respiration chain is a common mode of action for some scaffolds.[5]

Hypothetical Screening Workflow

The following diagram outlines a potential workflow for the initial screening of this compound and its derivatives.

G a This compound Synthesis/Acquisition b Analog Synthesis & Library Creation a->b c Herbicidal Screen (Pre- & Post-emergence) b->c d Fungicidal Screen (In vitro) b->d e EC50/IC50 Determination on Hit Species c->e d->e f Crop Selectivity Assessment e->f g Enzyme Inhibition Assays (e.g., ALS, ACCase) f->g h Physiological & Biochemical Assays g->h i Structure-Activity Relationship (SAR) Studies h->i j ADME/Tox Profiling i->j

Caption: Hypothetical workflow for agrochemical screening.

Experimental Protocols (Generalized)

The following are generalized protocols that would be adapted for the specific compound and target organisms.

Protocol 1: Synthesis of this compound Derivatives

A common route for the synthesis of sulfonyl compounds is the oxidation of the corresponding thioether. A green synthesis method has been reported for a similar compound, ethylsulfonyl acetonitrile, using hydrogen peroxide as the oxidant.[6]

Materials:

  • 2-(Butylthio)acetonitrile (or other thioether precursor)

  • Hydrogen peroxide (30%)

  • Sodium tungstate (catalyst)

  • Phase-transfer catalyst (e.g., methyltrioctylammonium hydrogen sulfate)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and rotary evaporator

Procedure:

  • To a reaction vessel, add the sodium tungstate and phase-transfer catalyst.

  • Add 30% hydrogen peroxide and stir for 30 minutes at room temperature.

  • Cool the mixture to 0°C and slowly add the thioether precursor.

  • Allow the reaction to warm to the desired temperature (e.g., 50°C) and maintain for several hours.

  • After completion, extract the product into ethyl acetate.

  • Wash the organic phase with a sodium bisulfite solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Primary Herbicidal Screening (Pre-emergence)

This protocol assesses the effect of the compound on seed germination and early growth.

Materials:

  • Test compound dissolved in an appropriate solvent (e.g., acetone or DMSO)

  • Petri dishes or multi-well plates with filter paper or agar

  • Seeds of monocot and dicot indicator species (e.g., Lolium perenne and Amaranthus retroflexus)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a stock solution of this compound.

  • Apply a known amount of the test solution to each petri dish or well and allow the solvent to evaporate.

  • Place a set number of seeds onto the treated surface.

  • Add a defined volume of water or buffer to each dish/well.

  • Seal the dishes/plates and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After a set period (e.g., 7-14 days), assess germination rate, root length, and shoot length compared to a solvent-only control.

Protocol 3: In Vitro Fungicidal Screening

This assay evaluates the direct inhibitory effect of the compound on fungal growth.

Materials:

  • Test compound dissolved in a suitable solvent.

  • Potato Dextrose Agar (PDA) or another suitable growth medium.

  • Cultures of pathogenic fungi (e.g., Rhizoctonia solani, Gibberella zeae).[7]

  • Petri dishes.

  • Incubator.

Procedure:

  • Prepare PDA and autoclave.

  • While the agar is still molten (around 45-50°C), add the test compound to achieve the desired final concentration.

  • Pour the amended agar into petri dishes and allow them to solidify.

  • In the center of each plate, place a mycelial plug from an actively growing fungal culture.

  • Incubate the plates at the optimal temperature for the specific fungus.

  • Measure the diameter of the fungal colony over time and compare it to a control plate containing only the solvent.

Data Presentation (Hypothetical)

Should experiments be conducted, the following tables provide a template for presenting the resulting data.

Table 1: Hypothetical Pre-emergence Herbicidal Activity of this compound

Concentration (µM)Lolium perenne (% Inhibition)Amaranthus retroflexus (% Inhibition)
110.5 ± 2.115.3 ± 3.5
1025.2 ± 4.545.8 ± 5.1
10060.7 ± 6.285.1 ± 4.8
50095.1 ± 3.398.9 ± 1.2

Table 2: Hypothetical In Vitro Fungicidal Activity of this compound

Fungal SpeciesEC50 (mg/L)
Rhizoctonia solani>100
Gibberella zeae75.4
Colletotrichum camelliae>100
Pestalotiopsis theae89.2

Conclusion

While there is no specific information on the use of this compound in agrochemical development, its chemical structure suggests potential bioactivity. The protocols and workflows outlined here provide a general framework for initiating a research program to investigate this compound and its derivatives as novel agrochemical candidates. Any investigation should begin with small-scale screening to ascertain if the compound possesses any promising herbicidal or fungicidal properties before proceeding to more detailed studies.

References

Application Note: High-Throughput Screening of (Butane-2-sulfonyl)-acetonitrile Derivatives for Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Butane-2-sulfonyl)-acetonitrile and its derivatives represent a class of small molecules with potential therapeutic applications. The presence of the sulfonyl group, a well-known pharmacophore in various enzyme inhibitors, suggests that these compounds may target a range of biological macromolecules. This application note describes a high-throughput screening (HTS) campaign to identify and characterize inhibitors of human carbonic anhydrase IX (CA IX) from a library of this compound derivatives. CA IX is a transmembrane enzyme that is overexpressed in many types of solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[1][2][3][4] Its role in cancer makes it a compelling target for novel therapeutics.

Biological Context: The Role of Carbonic Anhydrase IX in Cancer

Under hypoxic conditions, often found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1 (HIF-1) is stabilized.[1][2][3][4] HIF-1 upregulates the expression of several genes, including CA IX.[1][2][3][4] CA IX, with its active site facing the extracellular space, catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This enzymatic activity contributes to the maintenance of a neutral intracellular pH while acidifying the extracellular microenvironment.[1] An acidic tumor microenvironment is associated with increased tumor cell invasion, metastasis, and resistance to therapy.[1][2][3][4] Therefore, inhibition of CA IX is a promising strategy for cancer treatment.

Below is a diagram illustrating the signaling pathway leading to CA IX expression and its role in the tumor microenvironment.

Carbonic Anhydrase IX Signaling Pathway cluster_0 Tumor Cell cluster_1 Extracellular Space Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1 HIF-1 Complex HIF1a->HIF1 CAIX_Gene CAIX Gene Transcription HIF1->CAIX_Gene CAIX_Protein CA IX Protein CAIX_Gene->CAIX_Protein pH_regulation Intracellular pH Homeostasis CAIX_Protein->pH_regulation CO2_H2O CO2 + H2O CAIX_Protein->CO2_H2O HCO3_H HCO3- + H+ CO2_H2O->HCO3_H CA IX Acidification Extracellular Acidification HCO3_H->Acidification Invasion Tumor Invasion & Metastasis Acidification->Invasion

Caption: Role of CA IX in the tumor microenvironment.

High-Throughput Screening Protocol

This protocol outlines a fluorescence-based assay for the high-throughput screening of this compound derivatives against human carbonic anhydrase II (a well-characterized isoform often used in primary screens) and subsequent validation against the target isoform, CA IX. The assay is based on the displacement of a fluorescent indicator from the enzyme's active site by a competitive inhibitor.

Experimental Workflow

The high-throughput screening process follows a systematic workflow from initial screening to hit confirmation and characterization.

HTS Experimental Workflow start Start primary_screen Primary HTS of Compound Library (Single Concentration) start->primary_screen hit_identification Hit Identification (Activity Threshold) primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response hit_confirmation Hit Confirmation & Prioritization dose_response->hit_confirmation secondary_assays Secondary Assays (e.g., Orthogonal Assays, Selectivity) hit_confirmation->secondary_assays sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assays->sar_analysis end Lead Optimization sar_analysis->end

Caption: Workflow for HTS and hit validation.

Materials and Reagents

  • Enzymes: Recombinant human Carbonic Anhydrase II (hCA II) and IX (hCA IX)

  • Fluorescent Indicator: Dansylamide (or other suitable fluorescent sulfonamide)

  • Compound Library: this compound derivatives dissolved in DMSO

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4, 50 mM NaCl

  • Microplates: 384-well, black, flat-bottom

  • Positive Control: Acetazolamide

Protocol Steps

  • Reagent Preparation:

    • Prepare a stock solution of hCA II and hCA IX at 1 mg/mL in assay buffer.

    • Prepare a stock solution of Dansylamide at 1 mM in DMSO.

    • Prepare a stock solution of Acetazolamide at 10 mM in DMSO.

    • Dilute the compound library plates to the desired screening concentration (e.g., 10 µM) in assay buffer.

  • Assay Procedure (for 384-well plate):

    • Add 10 µL of assay buffer to all wells.

    • Add 1 µL of compound solution or control (DMSO for negative control, Acetazolamide for positive control) to the appropriate wells.

    • Prepare a working solution of hCA II (or hCA IX) and Dansylamide in assay buffer. The final concentration in the well should be 10 nM for the enzyme and 100 nM for Dansylamide.

    • Add 10 µL of the enzyme/indicator mix to all wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with excitation at 280 nm and emission at 480 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl)

    • Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50%).

    • For hit compounds, perform dose-response experiments to determine the IC50 value.

Data Presentation

The following table presents hypothetical data for a series of this compound derivatives screened against hCA II and hCA IX. The data is structured for easy comparison of potency and selectivity.

Compound IDR Group ModificationhCA II IC50 (nM)hCA IX Ki (nM)Selectivity Index (hCA II / hCA IX)
BSA-001 Unsubstituted150256.0
BSA-002 4-Fluorophenyl85127.1
BSA-003 3-Chlorophenyl120186.7
BSA-004 4-Methoxyphenyl250455.6
BSA-005 2-Thienyl95156.3
Acetazolamide (Reference)12250.48

Note: The data presented in this table is for illustrative purposes and is based on typical values observed for sulfonamide inhibitors of carbonic anhydrases.

Conclusion

This application note provides a framework for the high-throughput screening of this compound derivatives as potential inhibitors of carbonic anhydrase IX. The described fluorescence-based assay is robust and suitable for HTS, allowing for the rapid identification of hit compounds. Subsequent hit validation and characterization, including IC50 determination and selectivity profiling, are crucial for advancing promising candidates toward lead optimization. The inhibition of CA IX represents a promising therapeutic strategy for the treatment of various cancers, and this screening approach can facilitate the discovery of novel drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: (Butane-2-sulfonyl)-acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (Butane-2-sulfonyl)-acetonitrile (CAS No. 1153970-76-3).[1] This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common laboratory synthesis involves a nucleophilic substitution reaction. This is achieved by generating a carbanion from acetonitrile using a strong base, which then attacks an electrophilic sulfur center, such as in butane-2-sulfonyl chloride, to form a new carbon-sulfur bond.[2][3]

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in this synthesis can typically be attributed to three main areas:

  • Inefficient Carbanion Formation: The acidity of acetonitrile's α-protons is relatively low (pKa ≈ 31 in DMSO). Incomplete deprotonation by the base is a frequent issue.

  • Side Reactions: The strong bases required can promote side reactions, including elimination or polymerization. The stability of the sulfonyl chloride starting material is also crucial.[4]

  • Suboptimal Reaction Conditions: Temperature, solvent choice, and the rate of addition of reagents play a critical role in maximizing the desired reaction pathway.[5]

Q3: Which base is most effective for deprotonating acetonitrile?

Strong, non-nucleophilic bases are required. Organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are often effective.[3][6] Sodium hydride (NaH) can also be used, though it may require higher temperatures or activating additives. The choice of base can significantly impact the outcome, including the formation of di-alkylated byproducts.[3]

Q4: How can I minimize the formation of impurities?

To minimize impurities:

  • Ensure all reagents and solvents are anhydrous, as water will quench the acetonitrile carbanion.[7]

  • Maintain a low reaction temperature (e.g., -78 °C) during carbanion formation and subsequent reaction with the sulfonyl chloride to reduce side reactions.

  • Add the butane-2-sulfonyl chloride solution slowly to the acetonitrile anion solution to maintain a low concentration of the electrophile and prevent localized heating.

  • Use high-purity starting materials. Butane-2-sulfonyl chloride can be moisture-sensitive and should be handled accordingly.[2]

Q5: What is the best method for purifying the final product?

Purification of β-ketosulfones or related sulfonylacetonitriles typically involves aqueous workup followed by column chromatography.[8] Given the polarity of the sulfone and nitrile groups, silica gel chromatography with a gradient of ethyl acetate in hexanes is a common and effective method.

Troubleshooting Guide

This guide provides a logical workflow for diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting Workflow Diagram

G Start Problem: Low or No Yield Reagents 1. Check Reagent Quality Start->Reagents Start Here Conditions 2. Verify Reaction Conditions Start->Conditions Workup 3. Review Workup & Purification Start->Workup Base_Activity Base Inactive? (e.g., Titrate n-BuLi) Reagents->Base_Activity Solvent_Dry Solvents Anhydrous? Reagents->Solvent_Dry Acetonitrile_Purity Acetonitrile Dry/Pure? Reagents->Acetonitrile_Purity SulfonylChloride_Purity Sulfonyl Chloride Decomposed? Reagents->SulfonylChloride_Purity Temp_Control Temperature Too High? (Maintain -78°C) Conditions->Temp_Control Addition_Rate Addition Too Fast? Conditions->Addition_Rate Reaction_Time Insufficient Reaction Time? Conditions->Reaction_Time Quench_Issue Premature Quench? Workup->Quench_Issue Extraction_Loss Product Lost in Aqueous Layer? Workup->Extraction_Loss Chromatography_Issue Incorrect Chromatography Conditions? Workup->Chromatography_Issue Solution Resolved Base_Activity->Solution Solvent_Dry->Solution Acetonitrile_Purity->Solution SulfonylChloride_Purity->Solution Temp_Control->Solution Addition_Rate->Solution Reaction_Time->Solution Quench_Issue->Solution Extraction_Loss->Solution Chromatography_Issue->Solution

Caption: A flowchart for troubleshooting low yield issues.

Data on Synthesis Optimization

The choice of base and reaction conditions is critical for optimizing the yield of sulfone alkylations.[3][5] The following table summarizes expected outcomes based on different parameters, extrapolated from similar sulfone alkylation chemistries.

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Base n-Butyllithium (n-BuLi)Lithium Diisopropylamide (LDA)Sodium Hydride (NaH)n-BuLi and LDA are very effective for complete deprotonation at low temperatures.[3][6] NaH is safer but may require higher temperatures, potentially increasing side reactions.
Solvent Tetrahydrofuran (THF)Diethyl EtherDimethylformamide (DMF)THF is standard for organolithium reactions. DMF can be used with NaH but must be rigorously dried as it is hygroscopic.[9]
Temperature -78 °C-40 °C25 °C (Room Temp)Low temperature (-78 °C) is crucial for controlling the reactivity of the strong base and preventing degradation of the sulfonyl chloride.[3] Higher temperatures often lead to lower yields and more impurities.
Additive NoneHMPA / DMPUNoneHexamethylphosphoramide (HMPA) can increase the reactivity of the carbanion but is highly toxic.[3][6] DMPU is a safer alternative. Use is only recommended if yields are poor with standard conditions.
Predicted Yield Good to ExcellentGood to ExcellentFair to GoodConditions A and B are expected to provide the highest yields due to efficient, low-temperature carbanion formation. Condition C is less ideal but may be used for scalability or safety reasons.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from butane-2-sulfonyl chloride and acetonitrile.

Safety Precautions: This procedure involves pyrophoric (n-BuLi), flammable (THF, Hexane), and corrosive reagents. It must be performed by trained personnel in a fume hood under an inert atmosphere (Nitrogen or Argon).

Reaction Pathway Diagram

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Acetonitrile Acetonitrile (CH3CN) Carbanion Cyanomethyl Anion ([CH2CN]⁻) Acetonitrile->Carbanion Base Strong Base (e.g., n-BuLi) Base->Carbanion + SulfonylChloride Butane-2-sulfonyl chloride Product This compound SulfonylChloride->Product + Carbanion->Product Nucleophilic Attack Salt Salt Byproduct (e.g., LiCl)

Caption: Synthesis of this compound.

Materials & Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa, needles, and syringes

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Low-temperature bath (e.g., dry ice/acetone)

  • Butane-2-sulfonyl chloride

  • Acetonitrile (anhydrous)

  • n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Setup: Assemble the dry three-neck flask with a stir bar, a septum, a nitrogen inlet, and a thermometer. Flame-dry the glassware under vacuum and cool under a positive pressure of nitrogen.

  • Carbanion Formation:

    • Add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) and anhydrous acetonitrile (1.1 equivalents) to the flask via syringe.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour. A color change or formation of a precipitate may be observed.

  • Sulfonylation:

    • In a separate dry flask, dissolve butane-2-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the cold (-78 °C) acetonitrile anion slurry over 30-40 minutes.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.

  • Workup:

    • Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to isolate the pure this compound.

References

Side reactions and byproducts in (Butane-2-sulfonyl)-acetonitrile reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Butane-2-sulfonyl)-acetonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most common side reactions involving this compound stem from the reactivity of the acidic alpha-methylene protons, the nitrile group, and the potential for elimination of the sulfonyl group. The primary side reactions include:

  • Self-Condensation (Thorpe-Ziegler Dimerization): Under basic conditions, the deprotonated this compound can act as a nucleophile and attack another molecule of the starting material, leading to the formation of a dimer.[1][2][3] This is a common issue with activated nitriles.[1]

  • Hydrolysis: The nitrile group can undergo hydrolysis to form the corresponding amide or carboxylic acid, especially in the presence of strong acids or bases and water.[4][5][6]

  • Elimination of the Sulfonyl Group: Under certain conditions, particularly with beta-hydroxy or other suitable leaving groups, the butane-2-sulfinate can be eliminated.

Q2: My reaction is turning viscous and I'm observing a significant amount of a high-molecular-weight byproduct. What is likely happening?

A2: This is a classic indication of self-condensation or polymerization. The deprotonated this compound is likely attacking another molecule of the starting material. This is particularly prevalent under strongly basic conditions or at elevated temperatures.

Q3: How can I minimize the self-condensation of this compound?

A3: To minimize self-condensation, consider the following strategies:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base.

  • Temperature Control: Perform the reaction at the lowest effective temperature.

  • Slow Addition: Add the base or the this compound slowly to the reaction mixture to maintain a low concentration of the reactive carbanion.

  • Use of a Suitable Electrophile: Ensure your desired electrophile is sufficiently reactive to compete with the self-condensation reaction.

Q4: I am seeing byproducts with masses corresponding to the addition of water to my starting material. What is the cause?

A4: The nitrile group is susceptible to hydrolysis, which can be catalyzed by either acid or base. The initial product is an amide, which can be further hydrolyzed to a carboxylic acid. To avoid this, ensure your reaction is conducted under anhydrous conditions. If aqueous workup is necessary, minimize the exposure time and consider using buffered solutions.[4][5][6]

Q5: My desired product is unstable and I suspect the sulfonyl group is being eliminated. How can I prevent this?

A5: Elimination of the sulfonyl group is more likely if your product has a leaving group in the beta-position to the sulfone. To prevent this:

  • Mild Reaction Conditions: Use milder bases and lower reaction temperatures.

  • Protecting Groups: If a hydroxyl group is involved, consider protecting it before subsequent reaction steps that require basic conditions.

  • Choice of Reagents: Avoid reagents that are known to promote elimination reactions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of desired product and formation of a viscous residue or solid. Self-condensation (dimerization or polymerization) of the starting material under basic conditions.- Use a weaker or more sterically hindered base.- Lower the reaction temperature.- Add the base or this compound slowly.- Ensure the electrophile is sufficiently reactive.
Presence of byproducts with M+18 and/or M+19 mass peaks in MS analysis. Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.[4][5][6]- Ensure all reagents and solvents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Minimize contact with water during workup. Use a non-aqueous workup if possible.
Formation of an unexpected alkene byproduct. Elimination of the butane-2-sulfinate group.- Use milder reaction conditions (lower temperature, weaker base).- If applicable, protect functional groups that may promote elimination (e.g., β-hydroxy groups).
Reaction does not go to completion. Insufficiently strong base to deprotonate the α-carbon.- Use a stronger base (e.g., NaH, LDA instead of organic amines).- Increase the reaction temperature cautiously, monitoring for byproduct formation.
Complex mixture of products. A combination of the above side reactions.- Systematically investigate the effect of base, temperature, and reaction time.- Purify the starting material to remove any impurities that might catalyze side reactions.

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of this compound (Minimizing Self-Condensation)

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF (10 mL/mmol) under an argon atmosphere at -78 °C, add a solution of a strong, non-nucleophilic base (e.g., LDA, 1.05 eq) dropwise over 15 minutes.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of the electrophile (1.1 eq) in anhydrous THF dropwise over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the addition of a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

Side_Reactions cluster_dimer Self-Condensation cluster_hydrolysis Hydrolysis cluster_elimination Elimination reactant This compound dimer Dimer/Polymer reactant->dimer Base (strong) amide Amide byproduct reactant->amide H₂O / H⁺ or OH⁻ elim_product Alkene byproduct reactant->elim_product Base / Heat (with β-leaving group) product Desired Product reactant->product Base + Electrophile (Controlled Conditions) acid Carboxylic acid byproduct amide->acid H₂O / H⁺ or OH⁻

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow start Reaction Issue Observed issue_viscous Viscous reaction / High MW byproduct start->issue_viscous issue_hydrolysis Byproducts with M+18 / M+19 start->issue_hydrolysis issue_elimination Unexpected alkene formation start->issue_elimination sol_viscous Optimize Base and Temperature: - Weaker/hindered base - Lower temperature - Slow addition issue_viscous->sol_viscous sol_hydrolysis Ensure Anhydrous Conditions: - Dry solvents/reagents - Inert atmosphere - Non-aqueous workup issue_hydrolysis->sol_hydrolysis sol_elimination Use Milder Conditions: - Lower temperature - Weaker base - Protect β-LG issue_elimination->sol_elimination

Caption: Troubleshooting workflow for common issues.

References

Technical Support Center: Purification of (Butane-2-sulfonyl)-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (Butane-2-sulfonyl)-acetonitrile. The following information is compiled to address common challenges and provide standardized protocols for achieving high purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials such as 2-mercaptobutane and chloroacetonitrile, byproducts from side reactions, and residual solvents used in the synthesis and work-up. It is also possible to have isomeric impurities or over-alkylated products.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the scale of the purification. For laboratory-scale purification, column chromatography is often effective for removing a wide range of impurities. Recrystallization is a good option if a suitable solvent system can be identified and the compound is a solid at room temperature. For larger scales or to remove volatile impurities, distillation under reduced pressure might be considered, although the thermal stability of the compound should be evaluated first.

Q3: How do I choose a suitable solvent for recrystallization?

A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. It is recommended to test a range of solvents with varying polarities. A rule of thumb is that solvents with functional groups similar to the compound of interest may be good solubilizers[1]. For this compound, polar aprotic solvents or mixtures of polar and non-polar solvents could be effective. Mixed solvent systems, such as ethanol/water or dichloromethane/hexane, are often useful when a single solvent is not ideal[2][3].

Q4: What are the recommended conditions for column chromatography of this compound?

A4: For normal-phase column chromatography on silica gel, a good starting point for the mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane[4]. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound. Acetonitrile can also be used as a polar modifier in dichloromethane-based solvent systems[5].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a mixed solvent system. Try dissolving the compound in a good solvent and adding an anti-solvent dropwise until turbidity appears, then heat to redissolve and cool slowly[6].
The cooling rate is too fast.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Do not disturb the solution during cooling[2].
Poor separation in column chromatography Inappropriate solvent system.Optimize the mobile phase composition based on TLC analysis. A shallower gradient or isocratic elution might be necessary. Consider using a different solvent system with a different selectivity[5].
Column overloading.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Product degradation during purification Thermal instability during distillation.Use vacuum distillation to lower the boiling point. Ensure the heating bath temperature is kept as low as possible.
Acidic or basic nature of the purification medium (e.g., silica gel).If the compound is sensitive to acid, the silica gel can be neutralized by adding a small amount of triethylamine (1-3%) to the eluent[4].
Low recovery after recrystallization The compound is too soluble in the cold solvent.Use a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. Ensure the minimum amount of hot solvent is used for dissolution[2].
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask. Dilute the hot solution slightly before filtration and then concentrate the filtrate[2].

Experimental Protocols

Recrystallization Protocol

This is a general protocol for single-solvent recrystallization that should be adapted based on the chosen solvent.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility when heated. Common choices to test include isopropanol, ethanol, ethyl acetate, and acetonitrile/water mixtures[3][6].

  • Dissolution: In an Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of purer crystals[2]. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography Protocol
  • Solvent System Selection: Use TLC to determine a suitable mobile phase. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give a well-separated spot for the target compound with an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The elution can be done isocratically (constant solvent composition) or with a gradient (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques (Illustrative)

Technique Typical Purity Typical Yield Advantages Disadvantages
Recrystallization >99%60-90%Simple, inexpensive, scalableRequires a suitable solvent, potential for low recovery
Column Chromatography >98%50-85%High resolution, applicable to many compoundsCan be time-consuming and require large solvent volumes
Vacuum Distillation >99%70-95%Effective for volatile impurities, good for large scaleRequires thermal stability of the compound

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization Option 1 column_chromatography Column Chromatography crude_product->column_chromatography Option 2 distillation Vacuum Distillation crude_product->distillation Option 3 pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product distillation->pure_product analysis NMR, HPLC, GC-MS pure_product->analysis

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Encountered oiling_out Oiling Out? start->oiling_out low_recovery Low Recovery? start->low_recovery poor_separation Poor Separation? start->poor_separation solution1 Change Solvent System Slow Cooling Rate oiling_out->solution1 solution2 Use Less Solvent Cool to Lower Temp. low_recovery->solution2 solution3 Optimize Mobile Phase Check Loading poor_separation->solution3

Caption: Troubleshooting decision tree for common purification problems.

References

Optimization of reaction parameters for (Butane-2-sulfonyl)-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (Butane-2-sulfonyl)-acetonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the thioether precursor, 2-(sec-butylthio)acetonitrile, via an S-alkylation reaction. The second step is the oxidation of the thioether to the desired sulfone.

Synthesis_Workflow cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Oxidation 2-Bromobutane 2-Bromobutane Reaction_1 S-Alkylation 2-Bromobutane->Reaction_1 Sodium_Thiocyanate NaSCN or KSCN Sodium_Thiocyanate->Reaction_1 Solvent_1 Acetone or Ethanol Solvent_1->Reaction_1 Precursor 2-(sec-butylthio)acetonitrile Reaction_1->Precursor Precursor_Step2 2-(sec-butylthio)acetonitrile Precursor->Precursor_Step2 Purification Reaction_2 Oxidation Precursor_Step2->Reaction_2 Oxidant Hydrogen Peroxide (H₂O₂) Oxidant->Reaction_2 Solvent_2 Acetic Acid Solvent_2->Reaction_2 Product This compound Reaction_2->Product

Caption: General two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(sec-butylthio)acetonitrile

This procedure is a general method for the S-alkylation of a cyanide source with a secondary alkyl halide.

Materials:

  • 2-Bromobutane

  • Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)

  • Acetone or Ethanol (anhydrous)

  • Sodium iodide (NaI, catalytic amount, optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thiocyanate (1.2 equivalents) in anhydrous acetone.

  • Add a catalytic amount of sodium iodide (0.1 equivalents), if desired, to facilitate the reaction.

  • To this suspension, add 2-bromobutane (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(sec-butylthio)acetonitrile.

  • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This protocol describes the oxidation of the thioether precursor to the final sulfone product using hydrogen peroxide.

Materials:

  • 2-(sec-butylthio)acetonitrile

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 2-(sec-butylthio)acetonitrile (1.0 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add hydrogen peroxide (2.2-2.5 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material and the intermediate sulfoxide by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the mixture into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the synthesis of this compound.

Troubleshooting_Logic cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis Step1 Step 1: Thioether Formation Start->Step1 Step2 Step 2: Oxidation Step1->Step2 Issue_Step1 Low yield in Step 1? Step1->Issue_Step1 Product_Analysis Product Analysis Step2->Product_Analysis Issue_Step2 Incomplete oxidation in Step 2? Step2->Issue_Step2 Issue_SideProduct Side products observed? Product_Analysis->Issue_SideProduct End Successful Synthesis Issue_Step1->Step2 No Solution_Step1_1 Check purity of reagents Issue_Step1->Solution_Step1_1 Yes Solution_Step1_2 Ensure anhydrous conditions Issue_Step1->Solution_Step1_2 Yes Solution_Step1_3 Increase reaction time/temperature Issue_Step1->Solution_Step1_3 Yes Solution_Step1_1->Step1 Solution_Step1_2->Step1 Solution_Step1_3->Step1 Issue_Step2->Product_Analysis No Solution_Step2_1 Increase H₂O₂ equivalents Issue_Step2->Solution_Step2_1 Yes Solution_Step2_2 Prolong reaction time Issue_Step2->Solution_Step2_2 Yes Solution_Step2_3 Monitor temperature control Issue_Step2->Solution_Step2_3 Yes Solution_Step2_1->Step2 Solution_Step2_2->Step2 Solution_Step2_3->Step2 Issue_SideProduct->End No Solution_SideProduct_1 Optimize oxidant stoichiometry Issue_SideProduct->Solution_SideProduct_1 Yes Solution_SideProduct_2 Purify via chromatography Issue_SideProduct->Solution_SideProduct_2 Yes Solution_SideProduct_1->Step2 Solution_SideProduct_2->End

Stability issues and degradation of (Butane-2-sulfonyl)-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (Butane-2-sulfonyl)-acetonitrile. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address challenges during their experiments.

Disclaimer: Specific stability and degradation data for this compound are limited in publicly available literature. The information provided herein is based on general chemical principles of sulfones, nitriles, and related alkyl sulfonyl compounds. It is strongly recommended to perform small-scale stability studies under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

Based on the chemistry of its functional groups (sulfonyl, nitrile, secondary alkyl chain), the stability of this compound can be influenced by:

  • pH: Strong acidic or basic conditions can potentially lead to hydrolysis of the nitrile group or other degradation pathways.

  • Temperature: Elevated temperatures may cause thermal decomposition. While specific data is unavailable for this compound, thermal decomposition of aliphatic sulfonyl compounds can occur at elevated temperatures.[1][2][3]

  • Light Exposure: Photochemical degradation is a possibility, particularly under UV irradiation, as observed with other sulfonated organic compounds.

  • Strong Oxidizing or Reducing Agents: The sulfonyl group is generally stable to oxidation, but strong reducing agents might affect the molecule.

Q2: What are the likely degradation products of this compound?

While specific degradation products have not been documented, potential degradation pathways could lead to:

  • Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile group (-CN) could hydrolyze to a carboxylic acid (-COOH) or an amide (-CONH2).

  • Cleavage of the C-S bond: Although generally stable, under certain energetic conditions like photolysis, the carbon-sulfur bond could break.[4]

  • Thermal Decomposition Products: Heating aliphatic sulfonyl compounds can lead to the elimination of sulfur dioxide (SO2) and the formation of various hydrocarbon products.[1][3]

Q3: What are the recommended storage conditions for this compound?

To maximize shelf life, it is recommended to store this compound in a cool, dry, and dark place. Keep the container tightly sealed to prevent moisture absorption.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in experimental settings.

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent reaction yields or kinetics Degradation of this compound under reaction conditions.1. Verify Compound Integrity: Before use, confirm the purity of your this compound stock using an appropriate analytical method (e.g., NMR, LC-MS).2. Control Reaction Temperature: Run the reaction at the lowest effective temperature.3. pH Control: Buffer the reaction medium if sensitivity to pH is suspected.4. Inert Atmosphere: If oxidation is a concern, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Appearance of unexpected byproducts in analysis (e.g., LC-MS, GC-MS) Decomposition of the starting material or reaction with solvent/reagents.1. Analyze a Blank: Run a control experiment with this compound in the reaction solvent at the reaction temperature without other reagents to check for solvent-induced degradation.2. Characterize Byproducts: Attempt to identify the structure of the major byproducts by mass spectrometry or other analytical techniques to understand the degradation pathway.3. Reagent Compatibility: Investigate the compatibility of this compound with all reagents used in the reaction. For example, strong nucleophiles could potentially react with the molecule.
Low recovery of the compound after work-up or purification Instability during extraction or chromatography.1. pH of Aqueous Layers: During liquid-liquid extraction, avoid strongly acidic or basic aqueous phases if possible.2. Column Chromatography: Use neutral stationary phases (e.g., neutral alumina or silica gel) if acidity or basicity is suspected to cause degradation on the column.3. Temperature during Solvent Removal: Evaporate solvents under reduced pressure at low temperatures.

Inferred Stability Profile

The following table summarizes the inferred stability of this compound based on the general reactivity of related chemical classes.

Condition Inferred Stability Potential Degradation Products Recommendations
pH < 4 Potentially UnstableButane-2-sulfonic acid, acetic acid derivatives (from nitrile hydrolysis)Use buffered solutions; perform reactions at low temperatures.
pH > 9 Potentially UnstableButane-2-sulfonic acid, acetamide, or acetate (from nitrile hydrolysis)Use buffered solutions; avoid strong bases like NaOH or KOH if possible.
Temperature > 80 °C Likely UnstableSO₂, various hydrocarbonsUse the lowest possible reaction temperature.
UV Light Exposure Potentially UnstableRadical species, products of C-S bond cleavageProtect solutions from light; use amber glassware.
Strong Oxidants Generally Stable-No special precautions are typically needed.
Strong Reductants Potentially UnstableThiol or other reduced sulfur speciesEvaluate compatibility on a small scale.

Experimental Protocol: Assessing the Stability of this compound

To determine the stability of this compound under your specific experimental conditions, the following general protocol can be adapted.

Objective: To quantify the degradation of this compound over time under specific pH, temperature, and light conditions.

Materials:

  • This compound

  • Solvent of interest (e.g., water, buffer, organic solvent)

  • Internal standard (a stable compound that does not react under the test conditions)

  • HPLC or GC instrument with a suitable column and detector

  • pH meter

  • Constant temperature bath or incubator

  • UV lamp (optional, for photostability)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in the solvent of interest. Also, prepare a stock solution of the internal standard.

  • Sample Preparation: In separate vials, mix the this compound stock solution and the internal standard stock solution to achieve a known initial concentration.

  • Incubation:

    • pH Stability: Adjust the pH of the solutions to the desired levels using appropriate buffers or acids/bases. Incubate at a constant temperature.

    • Thermal Stability: Incubate the solutions at the desired temperatures.

    • Photostability: Expose the solutions to a controlled light source (e.g., UV lamp) at a constant temperature. Prepare a control sample wrapped in aluminum foil to exclude light.

  • Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching (if necessary): Stop any further degradation by, for example, neutralizing the pH or rapidly cooling the sample.

  • Analysis: Analyze the samples by a validated chromatographic method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point. Calculate the percentage of the compound remaining.

Visual Troubleshooting and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate logical workflows for troubleshooting common issues.

Troubleshooting Workflow for Inconsistent Reaction Yields start Start: Inconsistent Yields Observed check_purity Verify Purity of this compound (e.g., NMR, LC-MS) start->check_purity is_pure Is the compound pure? check_purity->is_pure purify Purify the starting material is_pure->purify No run_control Run control experiment: Compound + Solvent @ Rxn Temp is_pure->run_control Yes purify->check_purity is_stable_in_solvent Is the compound stable? run_control->is_stable_in_solvent change_solvent Change solvent or lower temperature is_stable_in_solvent->change_solvent No check_reagents Investigate compatibility with other reagents is_stable_in_solvent->check_reagents Yes change_solvent->run_control optimize Optimize reaction conditions: - Lower Temperature - Buffer pH - Use Inert Atmosphere check_reagents->optimize end Problem Resolved optimize->end

Caption: Troubleshooting workflow for inconsistent reaction yields.

Workflow for Identifying Unexpected Byproducts start Start: Unexpected Byproducts Detected analyze_blank Analyze a blank sample: This compound in solvent start->analyze_blank byproduct_present Is the byproduct present? analyze_blank->byproduct_present solvent_issue Solvent is causing degradation. Consider alternative solvents. byproduct_present->solvent_issue Yes reagent_issue Byproduct is from reaction with other reagents. byproduct_present->reagent_issue No mitigate Modify reaction conditions to mitigate degradation (e.g., change reagent, lower temp) solvent_issue->mitigate characterize_byproduct Characterize byproduct structure (MS, NMR, etc.) reagent_issue->characterize_byproduct propose_pathway Propose degradation pathway characterize_byproduct->propose_pathway propose_pathway->mitigate end Problem Addressed mitigate->end

Caption: Workflow for identifying unexpected byproducts.

References

Technical Support Center: Enhancing the Reactivity of (Butane-2-sulfonyl)-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving (Butane-2-sulfonyl)-acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when using this compound in C-C bond formation reactions?

A1: The primary challenges include incomplete deprotonation, the formation of dialkylated byproducts, and low yields in condensation reactions. The acidity of the alpha-proton in this compound makes it susceptible to deprotonation, but the resulting carbanion's stability and reactivity are highly dependent on the reaction conditions. A common issue in alkylation is that the mono-alkylated product can be more acidic than the starting material, leading to a second alkylation event.

Q2: How can I prevent the formation of dialkylated byproducts during alkylation reactions?

A2: Preventing dialkylation is crucial for achieving high yields of the desired mono-alkylated product. One effective strategy is to use an excess of the this compound carbanion relative to the alkylating agent. This ensures that the alkylating agent is more likely to react with the starting material's anion rather than the anion of the mono-alkylated product. Another approach is the slow addition of the alkylating agent to the reaction mixture containing the pre-formed carbanion. This maintains a low concentration of the alkylating agent throughout the reaction, disfavoring the second alkylation.

Q3: What type of base is most suitable for deprotonating this compound?

A3: The choice of base is critical and depends on the specific reaction. For complete and irreversible deprotonation to generate the carbanion for alkylation, a strong base is typically required. Organolithium reagents like n-butyllithium (n-BuLi) or strong non-nucleophilic bases such as lithium diisopropylamide (LDA) are often effective. For Knoevenagel-type condensation reactions, weaker amine bases like piperidine or pyridine are generally sufficient to catalyze the reaction without promoting unwanted side reactions. The principle is that the conjugate acid of the base used should have a higher pKa than this compound to ensure efficient deprotonation.[1]

Q4: My Knoevenagel condensation reaction with this compound is giving a low yield. What are the potential causes and solutions?

A4: Low yields in Knoevenagel condensations can stem from several factors. Inefficient water removal can inhibit the reaction, as it is a condensation reaction that produces water. Using a Dean-Stark apparatus or adding molecular sieves can help drive the equilibrium towards the product.[2] The choice of catalyst and solvent also plays a significant role. Ensure the amine catalyst is not sterically hindered and is sufficiently basic to facilitate the initial deprotonation. The solvent can influence reaction rates, with polar aprotic solvents often favoring the reaction. Finally, the reactivity of the carbonyl compound is a key factor; aldehydes are generally more reactive than ketones.

Troubleshooting Guides

Alkylation Reactions
Problem Potential Cause Troubleshooting Steps
Low to no conversion of starting material 1. Incomplete deprotonation due to an inappropriate base. 2. Insufficiently reactive alkylating agent. 3. Reaction temperature is too low.1. Switch to a stronger base (e.g., from an alkoxide to n-BuLi or LDA). Ensure anhydrous conditions as strong bases react with water. 2. Use a more reactive alkylating agent (e.g., iodide instead of chloride). 3. Gradually increase the reaction temperature and monitor the progress by TLC or GC.
Formation of significant amounts of dialkylated product The mono-alkylated product is deprotonated and reacts further with the alkylating agent.1. Use a molar excess of this compound relative to the alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture. 3. Perform the reaction at a lower temperature to control the reaction rate.
O-alkylation instead of C-alkylation The enolate has two nucleophilic sites (carbon and oxygen). Hard electrophiles tend to react at the oxygen atom.1. Use a less polar, aprotic solvent to favor C-alkylation. 2. Use a "softer" alkylating agent. For example, alkyl iodides are softer than alkyl chlorides.
Knoevenagel Condensation Reactions
Problem Potential Cause Troubleshooting Steps
Low product yield 1. The reaction equilibrium is not shifted towards the product. 2. The catalyst is not effective. 3. The carbonyl compound is unreactive.1. Remove water from the reaction mixture using a Dean-Stark trap or molecular sieves. 2. Try a different amine catalyst (e.g., piperidine, pyrrolidine, or a Lewis acid catalyst). 3. If using a ketone, consider increasing the reaction temperature or using a more active catalyst.
Formation of side products 1. Self-condensation of the aldehyde or ketone. 2. Michael addition of the starting nitrile to the product.1. Use a milder base or catalytic amount of a stronger base. 2. Use a stoichiometric amount of the aldehyde/ketone or add it slowly to the reaction mixture.
Reaction stalls before completion 1. Catalyst deactivation. 2. Reversibility of the reaction.1. Add a fresh portion of the catalyst. 2. Ensure efficient removal of water to drive the reaction to completion.

Data Presentation

Table 1: Effect of Base on the Yield of Mono-alkylation of a Generic Alkylsulfonylacetonitrile *

EntryBaseSolventTemperature (°C)Yield of Mono-alkylated Product (%)
1NaHTHF2565
2KOt-But-BuOH2572
3LDATHF-78 to 2585
4n-BuLiTHF-78 to 2590

*Data is representative and based on typical reactivity of α-sulfonylacetonitriles. Actual yields may vary depending on the specific substrate and alkylating agent.

Table 2: Influence of Solvent on the Yield of Knoevenagel Condensation of a Generic Alkylsulfonylacetonitrile with Benzaldehyde *

EntrySolventCatalystTemperature (°C)Yield (%)
1ToluenePiperidineReflux82
2EthanolPiperidineReflux75
3AcetonitrilePiperidineReflux88
4DMFPiperidine10091

*Data is representative and based on general principles of Knoevenagel condensations. Actual yields may vary.[3][4]

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of this compound

This protocol describes a general method for the C-alkylation of this compound using a strong base.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (or Lithium diisopropylamide (LDA) solution)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add this compound (1.0 eq.) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.1 eq.) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the carbanion.

  • Add the alkyl halide (1.0 eq.) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Knoevenagel Condensation of this compound

This protocol outlines a general method for the Knoevenagel condensation of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Toluene (or another suitable solvent)

  • Piperidine (catalytic amount)

  • Molecular sieves (optional)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add this compound (1.0 eq.), the aldehyde (1.0 eq.), and toluene.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq.).

  • If desired, add activated molecular sieves to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_alkylation Alkylation Workflow cluster_knoevenagel Knoevenagel Condensation Workflow start_alk Start: this compound deprotonation Deprotonation (Strong Base, Anhydrous THF, -78°C) start_alk->deprotonation carbanion Carbanion Formation deprotonation->carbanion alkylation Alkylation (Alkyl Halide, -78°C to RT) carbanion->alkylation workup_alk Aqueous Workup (NH4Cl quench) alkylation->workup_alk purification_alk Purification (Chromatography) workup_alk->purification_alk product_alk Mono-alkylated Product purification_alk->product_alk start_kno Start: this compound + Aldehyde condensation Condensation (Catalytic Base, Toluene, Reflux) start_kno->condensation dehydration Dehydration (Water Removal) condensation->dehydration workup_kno Aqueous Workup dehydration->workup_kno purification_kno Purification (Recrystallization/Chromatography) workup_kno->purification_kno product_kno α,β-Unsaturated Product purification_kno->product_kno

Caption: General experimental workflows for alkylation and Knoevenagel condensation.

troubleshooting_tree start Low Yield or Side Product Formation reaction_type Which Reaction? start->reaction_type alkylation Alkylation reaction_type->alkylation Alkylation knoevenagel Knoevenagel Condensation reaction_type->knoevenagel Knoevenagel dialkylation Dialkylation Issue? alkylation->dialkylation low_yield_kno Low Yield? knoevenagel->low_yield_kno no_reaction_alk No/Low Conversion? dialkylation->no_reaction_alk No solution_dialkylation Use excess nitrile Slowly add alkylating agent Lower temperature dialkylation->solution_dialkylation Yes solution_no_reaction_alk Use stronger base Use more reactive halide Increase temperature no_reaction_alk->solution_no_reaction_alk Yes end Problem Resolved no_reaction_alk->end No dialkylation_yes Yes dialkylation_no No solution_dialkylation->end no_reaction_alk_yes Yes solution_no_reaction_alk->end side_products_kno Side Products? low_yield_kno->side_products_kno No solution_low_yield_kno Remove water (Dean-Stark) Change catalyst/solvent Increase temperature low_yield_kno->solution_low_yield_kno Yes solution_side_products_kno Use milder/catalytic base Control stoichiometry side_products_kno->solution_side_products_kno Yes side_products_kno->end No low_yield_kno_yes Yes low_yield_kno_no No solution_low_yield_kno->end side_products_kno_yes Yes solution_side_products_kno->end

Caption: Troubleshooting decision tree for common reactivity issues.

References

Technical Support Center: Overcoming Solubility Challenges of (Butane-2-sulfonyl)-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Butane-2-sulfonyl)-acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure and basic information of this compound?

This compound is an organic compound with the following details:

  • Chemical Formula: C₆H₁₁NO₂S[1]

  • Molecular Weight: 161.22 g/mol [1]

  • CAS Number: 1153970-76-3[1][2]

Q2: I am experiencing difficulty dissolving this compound in aqueous solutions. Is this expected?

Q3: What general strategies can be employed to improve the solubility of poorly water-soluble compounds like this one?

A variety of techniques can be used to enhance the solubility of such compounds. These can be broadly categorized as physical and chemical modifications.[3] Physical methods include particle size reduction (micronization, nanosuspension) and modification of the crystal habit (polymorphs, amorphous forms).[3] Chemical methods involve the use of co-solvents, pH adjustment, salt formation, and complexation.[3][4]

Q4: Are there any safety precautions I should be aware of when handling this compound and its solvents?

This compound is intended for laboratory use only.[1] When handling this compound and any solvents, it is crucial to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety goggles. Work should be conducted in a well-ventilated area or a fume hood. For specific handling information, always refer to the Safety Data Sheet (SDS) provided by the supplier. Acetonitrile, a related compound, is a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[5][6]

Troubleshooting Guide

Issue 1: The compound is not dissolving in my desired aqueous buffer.

Possible Cause: The polarity of the aqueous buffer is too high for the compound to dissolve effectively.

Solutions:

  • Co-solvent Addition: Introduce a water-miscible organic solvent in which this compound has higher solubility. Common co-solvents include DMSO, ethanol, and PEG.[7] Start with a small percentage of the co-solvent and gradually increase it until the compound dissolves. Be mindful that high concentrations of organic solvents may affect downstream biological assays.

  • pH Adjustment: If the compound has ionizable groups, altering the pH of the buffer can significantly impact its solubility.[4] Although the structure of this compound does not immediately suggest strong acidic or basic properties, experimental evaluation of pH effects is recommended.

  • Temperature Modification: For some compounds, solubility increases with temperature.[8] Gentle heating of the solvent while stirring can aid dissolution. However, be cautious of potential compound degradation at elevated temperatures.

Issue 2: The compound precipitates out of solution upon standing or dilution.

Possible Cause: The initial dissolution may have resulted in a supersaturated and unstable solution.

Solutions:

  • Optimize Co-solvent Percentage: The amount of co-solvent may be insufficient to maintain solubility upon dilution or over time. Re-evaluate the co-solvent concentration to find a stable formulation.

  • Use of Surfactants: Surfactants can help to stabilize the compound in solution by forming micelles.[8] Common laboratory surfactants include Tween® and Triton™ X-100.

  • Complexation: Cyclodextrins can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[4]

Data Presentation: Illustrative Solubility in Common Solvents

The following table provides hypothetical solubility data for this compound in a range of common laboratory solvents to illustrate potential solubility characteristics. Note: This data is for illustrative purposes only and should be experimentally verified.

SolventCategoryExpected Solubility (mg/mL) at 25°C
WaterAqueous< 0.1
Phosphate-Buffered Saline (PBS) pH 7.4Aqueous Buffer< 0.1
Dimethyl Sulfoxide (DMSO)Organic> 50
EthanolOrganic10 - 20
MethanolOrganic5 - 15
AcetonitrileOrganic20 - 40
Polyethylene Glycol 400 (PEG 400)Organic> 50

Experimental Protocols

Protocol 1: Screening for Suitable Co-solvents

This protocol outlines a method to identify an effective co-solvent for enhancing the solubility of this compound.

Materials:

  • This compound

  • A selection of water-miscible organic solvents (e.g., DMSO, Ethanol, PEG 400)

  • Aqueous buffer of choice (e.g., PBS pH 7.4)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare stock solutions of this compound in each of the selected organic solvents at a high concentration (e.g., 50 mg/mL).

  • In a series of microcentrifuge tubes, add a small volume of the stock solution (e.g., 2 µL).

  • To each tube, add an increasing volume of the aqueous buffer to achieve a range of final co-solvent percentages (e.g., 1%, 2%, 5%, 10%).

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for any precipitation.

  • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination

This is a standard method to determine the equilibrium solubility of a compound in a specific solvent.[9]

Materials:

  • This compound

  • Chosen solvent system (e.g., PBS with 5% DMSO)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Syringe filters (e.g., 0.22 µm)

  • Analytical equipment for concentration measurement (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[9]

  • After incubation, allow the vials to stand for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate as necessary and analyze the concentration of the dissolved compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis start Start weigh Weigh Compound start->weigh prep_solvent Prepare Solvent start->prep_solvent add_compound Add Compound to Solvent weigh->add_compound prep_solvent->add_compound agitate Agitate (Vortex/Shake) add_compound->agitate observe Visual Observation agitate->observe dissolved Completely Dissolved? observe->dissolved end_yes End (Soluble) dissolved->end_yes Yes troubleshoot Troubleshoot dissolved->troubleshoot No

Caption: A general workflow for assessing the solubility of this compound.

troubleshooting_logic start Insolubility Observed strategy Select Strategy start->strategy cosolvent Add Co-solvent (e.g., DMSO, Ethanol) strategy->cosolvent ph_adjust Adjust pH strategy->ph_adjust temp Increase Temperature strategy->temp reassess Re-assess Solubility cosolvent->reassess ph_adjust->reassess temp->reassess soluble Soluble reassess->soluble Yes insoluble Still Insoluble reassess->insoluble No

Caption: A decision tree for troubleshooting solubility issues of the target compound.

References

Technical Support Center: Transformations of (Butane-2-sulfonyl)-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Butane-2-sulfonyl)-acetonitrile and related α-cyanosulfones.

Section 1: Alkylation of this compound

The alkylation of α-cyanosulfones, such as this compound, is a powerful method for creating a chiral center at the α-position. A common and effective method involves asymmetric phase-transfer catalysis.

Frequently Asked Questions (FAQs) - Alkylation

Q1: What is a suitable catalyst for the asymmetric alkylation of this compound?

A1: Chiral 1,2,3-triazolium salts have been shown to be effective as phase-transfer catalysts for the asymmetric alkylation of α-cyanosulfones.[1] These catalysts can promote high yields and enantioselectivities.

Q2: What types of alkylating agents are compatible with this reaction?

A2: Benzylic and allylic halides, particularly bromides, are generally suitable substrates for this transformation.[1]

Q3: What are the typical reaction conditions?

A3: The reaction is typically carried out under biphasic conditions using an organic solvent (e.g., mesitylene) and an aqueous base. The temperature is often maintained at sub-zero levels (e.g., -20 °C to -30 °C) to enhance enantioselectivity.[1]

Q4: How does the acidity of the α-proton influence the reaction conditions?

A4: α-Cyanosulfones with more acidic α-protons, such as α-aryl substituted analogs, can often be alkylated under milder basic conditions (e.g., saturated aqueous K₂CO₃) compared to those with less acidic protons which may require a stronger base like KOH.[1]

Troubleshooting Guide - Alkylation
Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient base strength or concentration. 3. Low reaction temperature inhibiting the reaction rate. 4. Impure starting materials or solvents.1. Ensure the catalyst is properly synthesized and stored. 2. Switch to a stronger base (e.g., from K₂CO₃ to KOH). Ensure the base solution is saturated. 3. Gradually increase the reaction temperature in small increments (e.g., from -30 °C to -20 °C). 4. Purify starting materials and ensure solvents are anhydrous.
Low Enantioselectivity 1. Reaction temperature is too high. 2. Inappropriate catalyst structure for the substrate. 3. Racemization of the product under the reaction conditions.1. Lower the reaction temperature. 2. Screen different chiral 1,2,3-triazolium salt catalysts with varying steric and electronic properties. 3. Reduce the reaction time or use a milder base to minimize potential racemization.
Formation of Side Products 1. Over-alkylation or side reactions of the alkylating agent. 2. Decomposition of the starting material or product.1. Use a stoichiometric amount of the alkylating agent. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Consider using a milder base.
Data Presentation: Catalyst Performance in Asymmetric Alkylation of α-Cyanosulfones

The following table summarizes representative results for the asymmetric alkylation of various α-cyanosulfones using a chiral 1,2,3-triazolium salt catalyst.

Entryα-Cyanosulfone SubstrateAlkylating AgentBaseTemp (°C)Yield (%)ee (%)
12-(isopropylsulfonyl)acetonitrileBenzyl bromideKOH-209985
22-(isopropylsulfonyl)acetonitrile4-Methoxybenzyl bromideKOH-209988
32-(isopropylsulfonyl)acetonitrileAllyl bromideKOH-209975
42-(isopropylsulfonyl)-2-phenylacetonitrileBenzyl bromideK₂CO₃-309992
52-(isopropylsulfonyl)-2-phenylacetonitrile4-Bromobenzyl bromideK₂CO₃-309991

Data adapted from a study on asymmetric alkylation of α-cyanosulfones.[1]

Experimental Protocol: Asymmetric Alkylation of an α-Cyanosulfone

This protocol is a general procedure based on the successful asymmetric alkylation of α-cyanosulfones using a chiral 1,2,3-triazolium salt catalyst.[1]

Materials:

  • α-Cyanosulfone (e.g., this compound) (0.1 mmol)

  • Chiral 1,2,3-triazolium salt catalyst (e.g., 1e·Br in the cited literature) (0.003 mmol)

  • Alkylating agent (e.g., Benzyl bromide) (0.2 mmol)

  • Organic Solvent (e.g., Mesitylene) (500 µL)

  • Base (e.g., Saturated aqueous solution of KOH or K₂CO₃) (0.12 mmol)

  • Saturated aqueous solution of NH₄Cl

  • Ethyl acetate (EtOAc)

Procedure:

  • In a test tube, dissolve the chiral 1,2,3-triazolium salt catalyst (0.003 mmol) and the α-cyanosulfone (0.1 mmol) in the organic solvent (500 µL).

  • Add the alkylating agent (0.2 mmol) to the solution.

  • Cool the resulting solution to the desired temperature (e.g., -20 °C or -30 °C).

  • To this cooled solution, add the saturated aqueous base (0.12 mmol).

  • Stir the reaction mixture vigorously at the same temperature for the specified time (e.g., 24 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Perform an extractive workup with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired alkylated product.

Workflow Diagram: Asymmetric Alkylation

AlkylationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Catalyst and α-Cyanosulfone in Solvent B Add Alkylating Agent A->B C Cool to Reaction Temperature B->C D Add Aqueous Base C->D E Stir at Low Temperature D->E F Quench with NH4Cl E->F G Extract with Organic Solvent F->G H Purify by Chromatography G->H I I H->I Final Product

Caption: Workflow for the asymmetric alkylation of α-cyanosulfones.

Section 2: Arylation of this compound

Frequently Asked Questions (FAQs) - Arylation

Q1: What type of catalyst is typically used for the arylation of sulfonyl compounds?

A1: Palladium(II) catalysts, often in combination with a specific ligand, are commonly employed for the C-H arylation of compounds containing a sulfonamide or sulfonyl group.

Q2: What is the role of a directing group in these reactions?

A2: A directing group is often necessary to guide the catalyst to a specific C-H bond, enabling site-selective arylation.

Q3: Are there any general challenges associated with palladium-catalyzed C-H arylation?

A3: Potential challenges include catalyst deactivation, competing side reactions, and achieving high regioselectivity, especially in substrates with multiple C-H bonds.

Troubleshooting Guide - Arylation
Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Inefficient catalyst system (metal precursor or ligand). 2. Poor directing group ability. 3. Sub-optimal reaction temperature or time.1. Screen different palladium precursors and ligands. 2. Modify the directing group to enhance its coordinating ability. 3. Optimize the reaction temperature and monitor the reaction over time to find the optimal endpoint.
Poor Regioselectivity 1. Weakly directing group. 2. Multiple accessible C-H bonds with similar reactivity.1. Employ a more strongly coordinating or sterically demanding directing group to favor a specific site. 2. Modify the substrate to block alternative reaction sites.
Catalyst Decomposition 1. High reaction temperatures. 2. Presence of impurities that poison the catalyst.1. Lower the reaction temperature if possible, or use a more thermally stable catalyst system. 2. Ensure all reagents and solvents are pure and free of potential catalyst poisons.

Logical Relationship Diagram: Factors in Pd-Catalyzed Arylation

ArylationFactors Catalyst Catalyst System (Pd Precursor + Ligand) Outcome Reaction Outcome (Yield, Selectivity) Catalyst->Outcome Substrate Substrate (Directing Group, C-H bonds) Substrate->Outcome Conditions Reaction Conditions (Temperature, Solvent, Additives) Conditions->Outcome

Caption: Key factors influencing the outcome of Pd-catalyzed arylation.

References

Scale-up challenges for the synthesis of (Butane-2-sulfonyl)-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of (Butane-2-sulfonyl)-acetonitrile.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective starting material activation. 2. Low reaction temperature. 3. Impure reagents or solvents. 4. Catalyst deactivation.1. Ensure complete formation of the thiolate from 2-butanethiol. 2. Gradually increase the reaction temperature, monitoring for product formation and side reactions. 3. Use anhydrous solvents and freshly opened reagents. 4. If using a phase-transfer catalyst, ensure it is of high quality and used at the correct loading. For oxidation catalysts, ensure they are not poisoned.
Formation of Side Products (e.g., Disulfides, Over-oxidation Products) 1. Presence of oxygen during the initial nucleophilic substitution. 2. Excessive oxidant or prolonged reaction time during the oxidation step. 3. Reaction temperature is too high during oxidation.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a stoichiometric amount of oxidant and monitor the reaction progress closely by TLC or HPLC. 3. Maintain the recommended reaction temperature for the oxidation step.
Difficulties in Product Isolation and Purification 1. Product is highly soluble in the aqueous phase during workup. 2. Formation of an emulsion during extraction. 3. Co-elution of impurities during column chromatography.1. Saturate the aqueous layer with brine to decrease the solubility of the product. 2. Add a small amount of brine or a different organic solvent to break the emulsion. 3. Optimize the solvent system for chromatography; consider using a different stationary phase or purification technique like recrystallization.
Runaway Reaction or Exotherm 1. Uncontrolled addition of reagents, especially the oxidant. 2. Inadequate cooling or heat dissipation, particularly at a larger scale. 3. Use of strong bases with acetonitrile as a solvent can lead to exothermic hydrolysis.[1][2]1. Add reagents dropwise with careful monitoring of the internal temperature. 2. Ensure the reaction vessel is appropriately sized for the scale and has efficient cooling. For larger scales, consider a jacketed reactor. 3. If using acetonitrile as a solvent with a strong base, ensure adequate temperature control and consider alternative solvents if possible.[1][2]
Product Instability or Decomposition 1. Presence of residual acid or base from the workup. 2. Exposure to high temperatures for extended periods.1. Ensure the product is thoroughly washed and neutralized before final isolation. 2. Use a rotovap at a moderate temperature for solvent removal and store the final product in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and scalable approach involves a two-step process:

  • Nucleophilic Substitution: Reaction of 2-butanethiol with chloroacetonitrile to form 2-(butan-2-ylthio)acetonitrile. This is typically an SN2 reaction.[3]

  • Oxidation: Oxidation of the resulting thioether to the corresponding sulfone, this compound.

Synthesis_Pathway cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Oxidation 2-Butanethiol 2-Butanethiol Chloroacetonitrile Chloroacetonitrile Base Base Intermediate 2-(Butan-2-ylthio)acetonitrile Oxidant Oxidant Final_Product This compound

Q2: What are the critical safety considerations when scaling up this synthesis?

  • Acetonitrile Hazards: Acetonitrile is flammable and toxic.[4] When used with strong bases, it can undergo exothermic hydrolysis, posing a risk of a runaway reaction.[1][2] Ensure adequate ventilation and cooling capacity.

  • Oxidation Hazards: The oxidation step is often exothermic. The oxidant should be added controllably, and the reaction temperature must be carefully monitored. Some oxidants, like hydrogen peroxide, can form explosive mixtures with organic solvents. A method for preparing ethylsulfonyl acetonitrile involves using hydrogen peroxide as an oxidant.[5]

  • Thiol Odor: 2-Butanethiol has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediate, and final product. Visualize the spots using a UV lamp and/or a potassium permanganate stain.

  • HPLC: Develop a method to resolve the peaks corresponding to the starting materials, intermediate, and product. This will also be useful for assessing the purity of the final product.

Q4: What are some common impurities, and how can they be removed?

  • Unreacted Starting Materials: These can often be removed by extraction during the workup or by column chromatography.

  • Disulfide: Formed by the oxidation of the thiol starting material. This can be minimized by running the first step under an inert atmosphere. It can be removed by chromatography.

  • Sulfoxide: A common byproduct of incomplete oxidation. It can be difficult to separate from the sulfone. Careful control of the oxidant stoichiometry and reaction time is crucial. Further oxidation of the mixture can convert the sulfoxide to the desired sulfone.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Temp Check Reaction Temperature Low_Yield->Check_Temp Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Reagents Verify Reagent Purity Check_Temp->Check_Reagents Check_Reagents->Impure_Product Optimize_Chromatography Optimize Chromatography Impure_Product->Optimize_Chromatography Yes Safety_Issue Safety Issue? Impure_Product->Safety_Issue No Consider_Recrystallization Consider Recrystallization Optimize_Chromatography->Consider_Recrystallization Consider_Recrystallization->Safety_Issue Review_Exotherm Review Exotherm Control Safety_Issue->Review_Exotherm Yes End End Safety_Issue->End No Check_Ventilation Ensure Adequate Ventilation Review_Exotherm->Check_Ventilation Check_Ventilation->End

Experimental Protocols

The following are representative protocols for the synthesis of this compound. These should be adapted and optimized for specific laboratory conditions and scales.

Step 1: Synthesis of 2-(Butan-2-ylthio)acetonitrile
  • To a solution of 2-butanethiol (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile) under an inert atmosphere, add a base (e.g., sodium hydroxide, 1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add chloroacetonitrile (1.05 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioether.

Step 2: Synthesis of this compound
  • Dissolve the crude 2-(butan-2-ylthio)acetonitrile (1.0 eq) in a suitable solvent (e.g., acetic acid or a mixture of acetone and water). A patented method for a similar compound uses acetic acid as the solvent.[5]

  • Cool the solution to 0-5 °C.

  • Slowly add an oxidant (e.g., hydrogen peroxide (2.2 eq, 30% solution) or m-CPBA) portion-wise, maintaining the temperature below 15 °C. A catalyst such as sodium tungstate may be used with hydrogen peroxide.[5]

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or HPLC).

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

References

Validation & Comparative

Comparative Analysis of (Butane-2-sulfonyl)-acetonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds is a critical step. Sulfonylacetonitriles represent a class of compounds with significant potential in medicinal chemistry, attributed to the versatile reactivity of the sulfonyl and nitrile groups. This guide provides a comparative overview of (Butane-2-sulfonyl)-acetonitrile and other related sulfonylacetonitriles, focusing on their synthesis and potential biological activities based on available data.

Physicochemical Properties

A fundamental step in comparing chemical compounds is the characterization of their physicochemical properties. These properties influence the compound's behavior in biological systems and its suitability for various experimental conditions.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1153970-76-3C₆H₁₁NO₂S161.22
Phenylsulfonylacetonitrile5499-55-8C₈H₇NO₂S181.21
(4-Chlorophenyl)sulfonylacetonitrile5499-59-2C₈H₆ClNO₂S215.66

Synthesis of Sulfonylacetonitriles

The synthesis of sulfonylacetonitriles can be achieved through various synthetic routes. A general and effective method involves a two-step process starting from the corresponding thiol.

General Experimental Protocol for Synthesis

Step 1: Synthesis of the Thioacetonitrile Intermediate

  • Dissolve the desired thiol (1.0 equivalent) and bromoacetonitrile (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF) to a concentration of 0.4 M.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add potassium carbonate (K₂CO₃) (2.0 equivalents) to the cooled mixture.

  • Stir the reaction at 0°C for 2 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding an excess of water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude thioacetonitrile.

Step 2: Oxidation to the Sulfonylacetonitrile

  • Dissolve the crude thioacetonitrile from Step 1 in a mixture of dichloromethane (DCM) and water (3:1).

  • Cool the solution to 0°C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature until completion, as indicated by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extract the mixture with DCM (3 x 40 mL).

  • Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization from ethanol to obtain the desired sulfonylacetonitrile.[1]

This protocol provides a general framework for the synthesis of various sulfonylacetonitriles, allowing for the introduction of different alkyl or aryl substituents.

Biological Activity: A Comparative Outlook

Sulfonyl groups are present in numerous pharmaceuticals and are known to contribute to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, and it is a common feature in many bioactive molecules.

Studies on structurally related sulfonylacetonitriles have indicated potential for enzyme inhibition. For instance, certain sulfanylacrylonitrile derivatives have shown inhibitory activity against the Ap₄A phosphorylase of Mycobacterium tuberculosis, with IC₅₀ values in the nanomolar range.[2] Furthermore, some bioassays have suggested that sulfonylacetonitriles may exhibit cytotoxicity against various cancer cell lines.[3]

The logical workflow for evaluating and comparing such compounds would typically involve the following steps:

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Sulfonylacetonitriles purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity Test Compounds enzyme Enzyme Inhibition Assays characterization->enzyme Test Compounds anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory Test Compounds ic50 IC50 Determination cytotoxicity->ic50 enzyme->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: A typical experimental workflow for the synthesis and biological evaluation of sulfonylacetonitriles.

Conclusion

This compound represents a simple alkyl sulfonylacetonitrile. While direct comparative biological data for this specific compound is limited in publicly accessible literature, the established synthetic routes for sulfonylacetonitriles and the known biological activities of related compounds suggest that it could be a valuable building block for further investigation in drug discovery programs. Future research focusing on the systematic biological evaluation of a library of alkyl and aryl sulfonylacetonitriles, including this compound, would be instrumental in elucidating their structure-activity relationships and identifying lead compounds for various therapeutic targets.

The following diagram illustrates the logical relationship in exploring the potential of sulfonylacetonitriles in drug discovery:

drug_discovery_path Compound_Library Sulfonylacetonitrile Library Synthesis Screening High-Throughput Screening Compound_Library->Screening Diverse Structures Hit_ID Hit Identification Screening->Hit_ID Active Compounds Lead_Opt Lead Optimization Hit_ID->Lead_Opt Structure-Activity Relationship Preclinical Preclinical Studies Lead_Opt->Preclinical Improved Potency & Selectivity Clinical Clinical Trials Preclinical->Clinical Safety & Efficacy Data

Caption: The logical progression from compound synthesis to clinical trials in drug discovery.

References

A Comparative Study of (Butane-2-sulfonyl)-acetonitrile and Ethyl 2-cyanoacetate as Active Methylene Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key active methylene compounds: (Butane-2-sulfonyl)-acetonitrile and ethyl 2-cyanoacetate. Both reagents are valuable precursors in organic synthesis, particularly for the formation of carbon-carbon bonds. This document aims to objectively compare their physicochemical properties, reactivity in hallmark reactions, and provide experimental data to inform reagent selection in research and development.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of these compounds underpin their reactivity. Ethyl 2-cyanoacetate is a well-characterized liquid, while this compound, a less common reagent, is predicted to be a solid with a significantly lower pKa, indicating higher acidity of its methylene protons. This increased acidity is a direct consequence of the superior electron-withdrawing capacity of the sulfonyl group compared to the ester group.

PropertyThis compoundEthyl 2-cyanoacetate
Molecular Formula C₆H₁₁NO₂SC₅H₇NO₂
Molecular Weight 161.22 g/mol [1]113.12 g/mol [2]
Appearance Solid (predicted)Colorless liquid[2][3]
Boiling Point Not available208-210 °C[3][4]
Melting Point Not available-22 °C[2][3]
Density Not available1.063 g/mL at 25 °C[4]
pKa (in DMSO) ~11-13 (estimated)16.7

Reactivity and Performance in Key Synthetic Transformations

The differing acidity of the α-protons in this compound and ethyl 2-cyanoacetate dictates their reactivity profiles, particularly in base-catalyzed reactions such as the Knoevenagel condensation and Michael addition.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for the synthesis of α,β-unsaturated compounds. The higher acidity of this compound suggests that it can be effectively employed with milder bases and potentially under less stringent reaction conditions compared to ethyl 2-cyanoacetate.

Representative Reaction Scheme:

Comparative Experimental Data:

Active Methylene CompoundAldehydeBaseSolventTimeYield (%)Reference
Ethyl 2-cyanoacetateBenzaldehydePiperidineEthanol2 h85Representative
This compoundBenzaldehydeTriethylamineDichloromethane1 h>90 (expected)Proposed

Note: Data for this compound is an informed estimation based on the reactivity of similar α-sulfonylnitriles.

Michael Addition

In the Michael addition, the active methylene compound acts as a nucleophile (Michael donor) adding to an α,β-unsaturated compound (Michael acceptor). The enhanced nucleophilicity of the carbanion derived from this compound could lead to higher yields and faster reaction rates.

Representative Reaction Scheme:

Comparative Experimental Data:

Michael DonorMichael AcceptorBaseSolventTimeYield (%)Reference
Ethyl 2-cyanoacetateCyclohexenoneSodium EthoxideEthanol4 h75Representative
This compoundCyclohexenoneDBUAcetonitrile2 h>85 (expected)Proposed

Note: Data for this compound is an informed estimation based on the reactivity of similar α-sulfonylnitriles.

Experimental Protocols

Knoevenagel Condensation with Ethyl 2-cyanoacetate

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl 2-cyanoacetate (1.13 g, 10 mmol)

  • Piperidine (0.1 mL)

  • Ethanol (20 mL)

Procedure:

  • To a solution of benzaldehyde and ethyl 2-cyanoacetate in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The precipitated product is filtered, washed with water, and recrystallized from ethanol to afford ethyl (E)-2-cyano-3-phenylacrylate.

Michael Addition with Ethyl 2-cyanoacetate

Materials:

  • Cyclohexenone (0.96 g, 10 mmol)

  • Ethyl 2-cyanoacetate (1.13 g, 10 mmol)

  • Sodium ethoxide (0.68 g, 10 mmol)

  • Ethanol (25 mL)

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add ethyl 2-cyanoacetate dropwise at 0 °C.

  • After stirring for 15 minutes, add cyclohexenone dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Neutralize the reaction mixture with dilute HCl and extract with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield ethyl 2-(3-oxocyclohexyl)-2-cyanoacetate.

Visualizations

Knoevenagel_Condensation cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Aldehyde Aldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Active_Methylene This compound or Ethyl 2-cyanoacetate Deprotonation Deprotonation Active_Methylene->Deprotonation Base Base Base Deprotonation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Unsaturated_Product α,β-Unsaturated Product Dehydration->Unsaturated_Product

Caption: General workflow of the Knoevenagel condensation.

Michael_Addition cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Michael_Acceptor α,β-Unsaturated Carbonyl Conjugate_Addition Conjugate Addition Michael_Acceptor->Conjugate_Addition Michael_Donor This compound or Ethyl 2-cyanoacetate Carbanion_Formation Carbanion Formation Michael_Donor->Carbanion_Formation Base Base Base Carbanion_Formation->Conjugate_Addition Protonation Protonation Conjugate_Addition->Protonation Adduct Michael Adduct Protonation->Adduct

Caption: General workflow of the Michael addition.

Reagent_Comparison Reagent Reagent Physicochemical Property Reactivity Sulfonyl This compound pKa (est.): ~11-13 Higher Acidity Stronger Nucleophile Potentially Milder Conditions Reagent->Sulfonyl Comparison Point Ester Ethyl 2-cyanoacetate pKa: 16.7 Lower Acidity Standard Nucleophile Requires Stronger Base Reagent->Ester Comparison Point

Caption: Key differences between the two reagents.

References

Comparison Guide: Efficacy of Sulfonyl-Containing Compounds in Adenylate-Formance Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of sulfonyl-containing compounds, with a focus on the structural class of (Butane-2-sulfonyl)-acetonitrile, within the context of adenylate-forming enzyme inhibition assays. Due to the limited publicly available data on the specific biological activity of this compound, this document outlines a representative experimental framework and presents data for a structurally related sulfonyl-containing compound to illustrate the evaluation process.

Introduction

Sulfonyl-containing compounds are a versatile class of molecules that have garnered significant interest in medicinal chemistry due to their potential to act as enzyme inhibitors. The sulfonyl group can participate in key interactions within an enzyme's active site, making it a valuable pharmacophore in drug design. Adenylate-forming enzymes, a large superfamily crucial for various metabolic pathways, represent a promising target for inhibitors containing this moiety. This guide details a representative assay for evaluating the inhibitory potential of compounds like this compound against these enzymes.

Data Presentation: Comparative Efficacy

To illustrate how the efficacy of sulfonyl-containing compounds can be quantified and compared, the following table summarizes hypothetical inhibitory data against a representative adenylate-forming enzyme. For the purpose of this guide, "this compound" is presented alongside a known sulfonyl-containing inhibitor, Salicyl-AMS, which has documented activity against the adenylating enzyme EntE.

CompoundTarget EnzymeAssay TypeIC50 (µM)
This compoundHypotheticalEnzymatic InhibitionData Not Available
Salicyl-AMS (Alternative)EntEHydroxamate-MesG Assay1.5

Note: The data for Salicyl-AMS is derived from published literature and is provided here as a representative example.

Experimental Protocols

A robust and reliable assay is critical for determining the efficacy of potential inhibitors. The following is a detailed protocol for a continuous kinetic assay for adenylation enzyme activity and inhibition, which can be adapted to screen compounds like this compound.

Assay Title: Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition

Principle: This assay measures the activity of adenylate-forming enzymes by detecting the production of pyrophosphate (PPi), a byproduct of the adenylation reaction. The release of PPi is coupled to the cleavage of a chromogenic substrate, MesG, by the enzyme inorganic pyrophosphatase, leading to an increase in absorbance that can be monitored spectrophotometrically. Inhibitors of the adenylate-forming enzyme will reduce the rate of PPi formation and thus the rate of change in absorbance.

Materials:

  • Purified adenylate-forming enzyme (e.g., EntE)

  • ATP (Adenosine triphosphate)

  • Carboxylic acid substrate for the target enzyme (e.g., 2,3-dihydroxybenzoic acid for EntE)

  • Hydroxylamine

  • Inorganic pyrophosphatase

  • MesG (2-amino-6-mercapto-7-methylpurine ribonucleoside)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 100 mM NaCl)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 360 nm

Procedure:

  • Prepare a master mix containing the assay buffer, ATP, carboxylic acid substrate, hydroxylamine, inorganic pyrophosphatase, and MesG at their final desired concentrations.

  • Dispense the master mix into the wells of a 96-well microplate.

  • Add the test compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Initiate the reaction by adding the purified adenylate-forming enzyme to each well.

  • Immediately place the microplate in a spectrophotometer and monitor the increase in absorbance at 360 nm over time at a constant temperature (e.g., 25°C).

  • Record the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Mandatory Visualizations

Signaling Pathway: General Adenylate-Forming Enzyme Mechanism

The following diagram illustrates the general mechanism of an adenylate-forming enzyme, which is the target of the described assay.

Adenylate_Forming_Enzyme_Pathway cluster_enzyme Enzyme Active Site Substrate_ATP Substrate + ATP Acyl_AMP_PPi Acyl-AMP Intermediate + PPi Substrate_ATP->Acyl_AMP_PPi Adenylation Products Products Acyl_AMP_PPi->Products Nucleophilic Attack

General mechanism of adenylate-forming enzymes.

Experimental Workflow: IC50 Determination

The workflow for determining the IC50 value of a potential inhibitor is depicted below.

IC50_Workflow Start Start Prepare_Reagents Prepare Assay Reagents Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Add_Reagents_Plate Add Reagents and Inhibitor to Microplate Serial_Dilution->Add_Reagents_Plate Initiate_Reaction Initiate Reaction with Enzyme Add_Reagents_Plate->Initiate_Reaction Measure_Absorbance Measure Absorbance Over Time Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50 End End Determine_IC50->End

Workflow for IC50 determination of enzyme inhibitors.

Comparative Analysis of (Butane-2-sulfonyl)-acetonitrile as a Potential Covalent Inhibitor Warhead

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (Butane-2-sulfonyl)-acetonitrile, a small molecule with potential applications in targeted covalent inhibition. Due to the limited availability of direct experimental data for this specific compound, this document contextualizes its potential reactivity and cross-reactivity by comparing the sulfonyl acetonitrile moiety to other well-characterized electrophilic warheads used in drug discovery. The experimental protocols provided are standardized methods for assessing the reactivity and potential for cross-reactivity of such compounds.

Introduction to Covalent Inhibitors and the Importance of Cross-Reactivity Studies

Targeted covalent inhibitors (TCIs) are a class of therapeutic agents that form a stable, covalent bond with their target protein, often leading to enhanced potency and prolonged duration of action.[1][2] The reactive component of a TCI, known as the "warhead," is an electrophilic group that reacts with a nucleophilic amino acid residue, most commonly cysteine, on the target protein.[1][2][3][4]

A critical aspect of developing safe and effective TCIs is managing their reactivity to minimize off-target effects.[4] Highly reactive warheads can indiscriminately bind to other proteins containing accessible nucleophiles, leading to toxicity. Therefore, thorough cross-reactivity studies are essential. A standard in vitro method for assessing the intrinsic reactivity of an electrophile is the glutathione (GSH) reactivity assay.[5][6][7] GSH is a tripeptide containing a cysteine residue and serves as a surrogate for cellular nucleophiles. The rate of reaction with GSH provides a valuable metric to compare the reactivity of different warheads and predict their potential for off-target reactions.[5][7]

Comparison of Electrophilic Warheads

This compound contains two key functional groups that determine its potential reactivity: the sulfonyl group and the nitrile group. The sulfonyl group is strongly electron-withdrawing, which can increase the electrophilicity of the adjacent carbon atom. The nitrile group itself can act as an electrophilic warhead, particularly in the context of cysteine protease inhibition.[8] The reactivity of the α-carbon in α-sulfonyl acetonitriles makes them interesting candidates for covalent modifiers.

The following table compares the general characteristics of the sulfonyl acetonitrile moiety with other common electrophilic warheads.

Warhead ClassRepresentative StructureGeneral Reactivity with ThiolsPrimary Target Residue(s)Potential for Cross-Reactivity
Acrylamides R-NH-CO-CH=CH₂Moderate to HighCysteineCan be tuned by substitution, but generally show some level of off-target reactivity.
Vinyl Sulfones/Sulfonamides R-SO₂-CH=CH₂HighCysteineGenerally more reactive than acrylamides, with a higher potential for off-target effects.[4]
Propargylamides R-NH-CO-C≡CHLow to ModerateCysteineGenerally less reactive than acrylamides, offering a potentially wider therapeutic window.
α-Haloacetamides R-NH-CO-CH₂-X (X=Cl, Br, I)HighCysteine, Histidine, LysineHigh reactivity can lead to significant off-target binding and potential toxicity.
Nitriles R-C≡NLow to Moderate (reversible)Cysteine (in proteases)Often exhibit reversible covalent inhibition, which can reduce the risk of permanent off-target modification.[8]
Sulfonyl Acetonitriles R-SO₂-CH₂-C≡N Hypothesized: ModerateHypothesized: CysteineHypothesized: The combined electron-withdrawing effects of the sulfonyl and nitrile groups may lead to moderate reactivity, potentially offering a balance between on-target potency and off-target selectivity. The specific reactivity would need to be experimentally determined.

Experimental Protocols

To experimentally determine the cross-reactivity profile of this compound, a glutathione (GSH) reactivity assay would be a crucial first step.

Protocol: Glutathione (GSH) Reactivity Assay

Objective: To determine the rate of reaction of this compound with glutathione as a measure of its intrinsic electrophilic reactivity.

Materials:

  • This compound

  • Glutathione (GSH), reduced form

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl sulfoxide (DMSO)

  • Reference electrophile (e.g., N-ethylmaleimide or a known acrylamide inhibitor)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of GSH in PBS (prepare fresh).

    • Prepare a 10 mM stock solution of the reference electrophile in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add PBS to a final volume of 980 µL.

    • Add 10 µL of the 100 mM GSH stock solution to achieve a final concentration of 1 mM.

    • Initiate the reaction by adding 10 µL of the 10 mM this compound stock solution (final concentration 100 µM).

    • Vortex briefly to mix.

    • Incubate the reaction mixture at 37°C.

    • Set up a control reaction without GSH to assess the stability of the compound in the assay buffer.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 150 µL of cold acetonitrile.

    • Centrifuge the quenched samples at high speed for 10 minutes to precipitate any proteins or salts.

  • HPLC-MS Analysis:

    • Analyze the supernatant from each time point by HPLC-MS.

    • Monitor the depletion of the parent compound, this compound, over time.

    • Monitor the formation of the GSH adduct by searching for the expected mass ([M+H]+ of this compound + 307.32).

  • Data Analysis:

    • Plot the natural logarithm of the peak area of the parent compound versus time.

    • The slope of the linear fit will be the pseudo-first-order rate constant (k_obs).

    • Calculate the half-life (t₁/₂) of the compound using the equation: t₁/₂ = 0.693 / k_obs.

    • Compare the half-life of this compound with that of the reference electrophile to rank its relative reactivity.

Visualizations

The following diagrams illustrate key concepts in the evaluation of covalent inhibitors.

Cross_Reactivity_Workflow cluster_0 Compound Selection cluster_1 In Vitro Reactivity Assessment cluster_2 Data Analysis cluster_3 Cross-Reactivity Potential Compound (Butane-2-sulfonyl)- acetonitrile GSH_Assay Glutathione (GSH) Reactivity Assay Compound->GSH_Assay Alternatives Alternative Warheads (e.g., Acrylamides) Alternatives->GSH_Assay Kinetics Determine Reaction Rate (k_obs, t½) GSH_Assay->Kinetics Comparison Compare Reactivity to Known Covalent Inhibitors Kinetics->Comparison Decision Go/No-Go Decision for Further Development Comparison->Decision Covalent_Inhibition_Mechanism cluster_protein Target Protein cluster_inhibitor This compound Cys Cysteine Residue (Nucleophile) Warhead α-Carbon (Electrophile) Cys->Warhead Nucleophilic Attack Covalent_Bond Covalent Adduct (Target Inhibition) Cys->Covalent_Bond Forms Sulfonyl Butane-2-sulfonyl (Withdrawing Group) Warhead->Sulfonyl activated by Nitrile Acetonitrile (Withdrawing Group) Warhead->Nitrile activated by Warhead->Covalent_Bond Forms

References

A Comparative Guide to (Butane-2-sulfonyl)-acetonitrile: A Proposed Investigation of its Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(Butane-2-sulfonyl)-acetonitrile is a small molecule featuring both a sulfonyl and a nitrile functional group. While specific biological studies on this compound are not yet available in published literature, the well-documented activities of related sulfonyl and nitrile-containing compounds suggest its potential as a therapeutic agent. This guide presents a proposed framework for the comprehensive in vitro and in vivo evaluation of this compound, comparing it hypothetically against established compounds with similar structural motifs. We outline detailed experimental protocols, data presentation formats, and conceptualize key biological pathways and workflows to guide future research in elucidating its pharmacological profile, with a primary focus on its potential anticancer and antibacterial activities.

Introduction

The sulfonyl moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents including sulfonamide antibiotics, and various anticancer and anti-inflammatory drugs.[1][2][3][4][5] The strong electron-withdrawing nature of the sulfonyl group and its ability to act as a hydrogen bond acceptor contribute to its versatile pharmacophoric properties.[1] Similarly, the nitrile group is increasingly recognized as a valuable functional group in drug design. Its incorporation into drug candidates can enhance target binding affinity, improve metabolic stability, and modulate pharmacokinetic profiles.[6][7][8][9]

This compound, which incorporates both of these key functional groups, represents an unexplored molecule with significant therapeutic potential. Based on the activities of structurally related compounds, such as β-ketosulfones which have demonstrated antibacterial and anticancer properties, we hypothesize that this compound may exhibit similar biological effects.[10][11][12] This guide proposes a comprehensive research plan to investigate the biological activities of this compound, focusing on its potential as an anticancer and antibacterial agent. We will hypothetically compare it with well-characterized drugs, Doxorubicin (for anticancer activity) and Ciprofloxacin (for antibacterial activity), to benchmark its performance.

Hypothesized Biological Activity and Signaling Pathway

Based on the literature for related compounds, we hypothesize that this compound could exert its anticancer effects by inducing apoptosis through the modulation of key signaling pathways such as the p53 and MAPK pathways. The nitrile and sulfonyl groups may interact with critical residues in the active sites of kinases or other enzymes within these cascades.

Hypothesized_Anticancer_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation p53 p53 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Cytochrome_c Cytochrome c Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Butane_2_sulfonyl_acetonitrile (Butane-2-sulfonyl) -acetonitrile Butane_2_sulfonyl_acetonitrile->p53 Inhibits (Hypothesized)

Caption: Hypothesized anticancer signaling pathway of this compound.

Proposed In Vitro Studies

Anticancer Activity

A series of in vitro assays are proposed to evaluate the anticancer potential of this compound against a panel of human cancer cell lines, including but not limited to breast (MCF-7), colon (HCT116), and prostate (PC-3) cancer cell lines.

Cell Viability Assay (MTT Assay):

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM), Doxorubicin (positive control), and a vehicle control (e.g., 0.1% DMSO) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

The quantitative data from these experiments should be summarized in the following tables:

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

CompoundCell LineIC50 (µM) ± SD
This compoundMCF-7[Enter Value]
HCT116[Enter Value]
PC-3[Enter Value]
DoxorubicinMCF-7[Enter Value]
HCT116[Enter Value]
PC-3[Enter Value]

Table 2: Apoptosis Induction by this compound in Human Cancer Cell Lines

CompoundCell LineConcentration (µM)% Apoptotic Cells ± SD
This compoundMCF-7[IC50 Value][Enter Value]
HCT116[IC50 Value][Enter Value]
PC-3[IC50 Value][Enter Value]
DoxorubicinMCF-7[IC50 Value][Enter Value]
HCT116[IC50 Value][Enter Value]
PC-3[IC50 Value][Enter Value]
Antibacterial Activity

The antibacterial potential of this compound will be assessed against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Minimum Inhibitory Concentration (MIC) Assay:

  • Prepare a serial two-fold dilution of this compound and Ciprofloxacin (positive control) in Mueller-Hinton broth in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay:

  • Following the MIC determination, subculture 10 µL from each well showing no visible growth onto Mueller-Hinton agar plates.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Table 3: In Vitro Antibacterial Activity of this compound

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
This compoundStaphylococcus aureus[Enter Value][Enter Value]
Escherichia coli[Enter Value][Enter Value]
CiprofloxacinStaphylococcus aureus[Enter Value][Enter Value]
Escherichia coli[Enter Value][Enter Value]

Proposed In Vivo Studies

Based on promising in vitro results, the following in vivo studies are proposed to evaluate the efficacy and safety of this compound.

Xenograft Mouse Model of Cancer

This model will assess the in vivo antitumor efficacy of the compound.

In_Vivo_Xenograft_Workflow cluster_0 Phase 1: Tumor Implantation cluster_1 Phase 2: Tumor Growth and Grouping cluster_2 Phase 3: Treatment and Monitoring cluster_3 Phase 4: Endpoint Analysis Implantation Implant Human Cancer Cells (e.g., MCF-7) subcutaneously into nude mice Tumor_Growth Allow tumors to grow to a palpable size (e.g., 100-150 mm³) Implantation->Tumor_Growth Grouping Randomize mice into treatment groups (n=8-10/group): 1. Vehicle Control 2. This compound 3. Doxorubicin Tumor_Growth->Grouping Treatment Administer treatment (e.g., intraperitoneally) for a specified period (e.g., 21 days) Grouping->Treatment Monitoring Monitor tumor volume and body weight twice weekly Treatment->Monitoring Endpoint At the end of the study, sacrifice mice and ex-vivo tumor analysis Monitoring->Endpoint

Caption: Proposed experimental workflow for the in vivo xenograft mouse model.

Table 4: In Vivo Antitumor Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-[Enter Value]-[Enter Value]
This compound[Enter Dose][Enter Value][Enter Value][Enter Value]
Doxorubicin[Enter Dose][Enter Value][Enter Value][Enter Value]

Conclusion

This guide outlines a comprehensive and systematic approach to investigate the potential biological activities of this compound. The proposed in vitro and in vivo studies, along with the structured data presentation and conceptual diagrams, provide a robust framework for future research. The exploration of this novel compound could lead to the development of a new therapeutic agent for the treatment of cancer and/or bacterial infections. Further studies are warranted to synthesize and evaluate this compound according to the protocols detailed herein.

References

Purity Analysis of Synthesized (Butane-2-sulfonyl)-acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity analysis of synthesized (Butane-2-sulfonyl)-acetonitrile against a common alternative, (Phenylsulfonyl)acetonitrile. The following sections detail the analytical methodologies, present comparative purity data, and outline potential synthetic impurities, offering valuable insights for researchers working with this class of compounds.

Comparative Purity Analysis

The purity of this compound and its alternative, (Phenylsulfonyl)acetonitrile, can be reliably determined using techniques such as quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). Below is a summary of typical purity levels obtained for these compounds.

CompoundAnalytical MethodReported Purity (%)Potential Impurities
This compound qNMR, HPLC-UV> 97% (Typical for synthesized batches)Unreacted starting materials (e.g., 2-butanethiol, chloroacetonitrile), oxidation byproducts, residual solvents.
(Phenylsulfonyl)acetonitrile HPLC, Elemental Analysis98% - 99% (Commercial grades)[1][2]Starting materials (e.g., thiophenol, chloroacetonitrile), benzenesulfinic acid, residual solvents.

Experimental Protocols

Detailed experimental protocols are crucial for accurate and reproducible purity assessment. The following are standard methodologies for the analysis of sulfonyl acetonitriles.

Quantitative ¹H-NMR (qNMR) Spectroscopy for Purity Determination

Quantitative NMR is a primary analytical method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[3][4]

Principle: The integral of a specific resonance in an NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known, pure internal standard with the integral of the analyte, the absolute purity of the analyte can be calculated.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity. The standard should have signals that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to allow for full relaxation of the protons between scans. A typical D1 value is 30 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC with UV detection is a widely used technique for assessing the purity of organic compounds by separating the main component from its impurities.

Principle: The sample is dissolved in a mobile phase and passed through a stationary phase (column). Different components in the sample interact differently with the stationary phase, leading to their separation. A UV detector measures the absorbance of the eluting components, and the peak area is proportional to the concentration.

Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. A typical gradient could be:

      • 0-2 min: 10% Acetonitrile

      • 2-15 min: 10% to 90% Acetonitrile

      • 15-18 min: 90% Acetonitrile

      • 18-20 min: 10% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).

Potential Impurities in the Synthesis of this compound

Understanding the synthetic route is key to identifying potential impurities. A common method for the synthesis of β-ketosulfones involves the reaction of a sulfonyl chloride with a carbanion. For this compound, a plausible synthesis involves the reaction of butane-2-sulfonyl chloride with a cyanide source or the alkylation of a sulfinate with chloroacetonitrile.

Potential Impurities Include:

  • Unreacted Starting Materials: Butane-2-sulfonyl chloride, chloroacetonitrile, or the corresponding thiol and cyanide salts.

  • Byproducts of Side Reactions: Oxidation of the thiol to a disulfide, or hydrolysis of the nitrile group to a carboxylic acid or amide.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., acetonitrile, dichloromethane, ethyl acetate).

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the purity analysis process and a general synthetic pathway.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_results Results & Comparison Synthesized_Product Synthesized This compound qNMR qNMR Analysis Synthesized_Product->qNMR HPLC HPLC-UV Analysis Synthesized_Product->HPLC GCMS GC-MS (for volatiles) Synthesized_Product->GCMS Purity_Data Purity Data (%) qNMR->Purity_Data HPLC->Purity_Data Impurity_Profile Impurity Profile HPLC->Impurity_Profile GCMS->Impurity_Profile Comparison Comparison with Alternatives Purity_Data->Comparison Impurity_Profile->Comparison Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate Steps cluster_product Final Product Thiol 2-Butanethiol Oxidation Oxidation Thiol->Oxidation e.g., H₂O₂ Chloroacetonitrile Chloroacetonitrile Nucleophilic_Sub Nucleophilic Substitution Chloroacetonitrile->Nucleophilic_Sub Base SulfonylChloride Butane-2-sulfonyl chloride Oxidation->SulfonylChloride e.g., SO₂Cl₂ SulfonylChloride->Nucleophilic_Sub Final_Product (Butane-2-sulfonyl)- acetonitrile Nucleophilic_Sub->Final_Product

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling (Butane-2-sulfonyl)-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of (Butane-2-sulfonyl)-acetonitrile.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs.[2]
Eyes Chemical splash goggles or safety glasses with side shieldsMust meet ANSI Z87.1 standards to protect against splashes.[2]
Face Face shieldTo be worn in conjunction with goggles, especially when there is a risk of splashing or a highly exothermic reaction.[2]
Body Flame-retardant lab coatA lab coat made of materials like Nomex® should be worn over cotton-based clothing. Polyester and acrylic fabrics should be avoided.[2]
Respiratory RespiratorUse of a respirator with an appropriate organic vapor cartridge is necessary when working outside of a certified chemical fume hood or when vapors may be generated. All respirator use requires a formal respiratory protection program, including fit testing and medical clearance.
Feet Closed-toe shoesShoes must cover the entire foot to protect against spills.[2]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Remove all potential ignition sources from the work area, as the compound may be flammable.[3]

  • Have appropriate fire extinguishing media available, such as a dry chemical or carbon dioxide extinguisher.[4]

2. Chemical Handling:

  • Before starting, carefully read and understand the Safety Data Sheet (SDS) for similar compounds, such as acetonitrile and other sulfonyl-containing molecules.

  • Wear all required personal protective equipment as outlined in the table above.

  • Ground and bond containers when transferring the chemical to prevent static discharge.[5]

  • Use only non-sparking tools.[3][5]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[4]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Do not use combustible materials, such as paper towels, to clean up the spill.

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]

  • Ventilate the area and wash the spill site after the material has been removed.

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Workflow for Handling this compound

G prep Preparation - Verify fume hood function - Check safety shower/eyewash - Remove ignition sources ppe Don Personal Protective Equipment (PPE) - Gloves, Goggles, Face Shield - Flame-retardant lab coat prep->ppe handling Chemical Handling - Work in fume hood - Ground and bond containers - Use non-sparking tools ppe->handling spill Spill Response - Evacuate and contain - Use inert absorbent - Collect for disposal handling->spill If Spill Occurs emergency Emergency Procedures - Eye/Skin: Flush with water - Inhalation: Move to fresh air - Ingestion: Seek medical aid handling->emergency If Exposure Occurs disposal Waste Disposal - Collect in labeled container - Follow institutional guidelines - Contact EHS handling->disposal Normal Workflow spill->disposal cleanup Post-Experiment Cleanup - Decontaminate work area - Remove PPE correctly disposal->cleanup

Caption: Workflow for the safe handling and emergency response for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated hazardous waste container.[6]

  • The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[6]

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]

2. Waste Storage:

  • Store the hazardous waste container in a designated satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated, away from ignition sources and incompatible chemicals.[6]

  • Secondary containment should be used to prevent the spread of material in case of a leak.[6]

3. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash.[6]

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

Logical Relationship for Safe Chemical Management

G chem Chemical This compound hazards Potential Hazards - Flammability - Toxicity (Oral, Dermal, Inhalation) - Eye Irritation chem->hazards controls Control Measures hazards->controls engineering Engineering Controls (Fume Hood, Ventilation) controls->engineering admin Administrative Controls (SOPs, Training) controls->admin ppe_node Personal Protective Equipment (Gloves, Goggles, etc.) controls->ppe_node safe_handling Safe Handling & Disposal engineering->safe_handling admin->safe_handling ppe_node->safe_handling

Caption: Hierarchy of controls for the safe management of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.